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1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine Documentation Hub

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  • Product: 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine
  • CAS: 1704095-71-5

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine: A Technical Guide

Executive Summary & Structural Rationale The compound 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (hereafter referred to as BFP-MP ) represents a highly optimized, lipophilic basic amine. Structurally, it fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (hereafter referred to as BFP-MP ) represents a highly optimized, lipophilic basic amine. Structurally, it features a halogenated phenoxy ring linked via an ethyl spacer to a substituted piperidine. This specific chemical topology is the classic pharmacophore for two major central nervous system (CNS) targets: Monoamine Transporters (MATs) and the Sigma-1 Receptor (S1R) .

The 4-bromo and 2-fluoro substitutions on the phenoxy ring dramatically increase the lipophilicity and alter the electron density of the aromatic system, driving deep insertion into hydrophobic binding pockets. Meanwhile, the basic nitrogen of the 4-methylpiperidine moiety is protonated at physiological pH, enabling a critical salt-bridge interaction with conserved aspartic acid residues (e.g., Asp98 in human SERT, Asp126 in human S1R).

This whitepaper outlines the definitive in vitro pharmacological profiling cascade required to evaluate BFP-MP, moving from primary target affinity (radioligand binding) to secondary functional efficacy (reuptake inhibition and intracellular calcium flux).

Core Module 1: Radioligand Binding Assays (Target Affinity)

To establish the primary target engagement of BFP-MP, competitive radioligand binding assays are the gold standard. These assays determine the equilibrium dissociation constant ( Ki​ ), providing a direct measure of affinity without the confounding variables of cellular signaling cascades.

Sigma-1 Receptor (S1R) Binding Protocol

S1R is a chaperone protein implicated in neuroprotection and cellular stress responses. We utilize [3H]−(+) -pentazocine because it is the definitive radioligand for S1R, offering exceptional selectivity over the Sigma-2 receptor, thereby eliminating off-target noise [1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human S1R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 7 µ g/well .

  • Assay Assembly: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]−(+) -pentazocine (final concentration 5 nM), and 50 µL of BFP-MP at varying concentrations ( 10−11 to 10−5 M).

  • Non-Specific Binding (NSB): Define NSB using 10 µM Haloperidol in parallel control wells.

  • Incubation & Filtration: Incubate the plate at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

Monoamine Transporter (SERT/DAT) Binding Protocol

To assess the compound's potential as a monoamine reuptake inhibitor, affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) must be quantified [2].

Step-by-Step Methodology:

  • Radioligand Selection: Use [3H] -citalopram (1 nM) for SERT and [3H] -WIN35428 (5 nM) for DAT. These ligands are chosen for their high specific activity and slow dissociation rates.

  • Incubation: Incubate hSERT or hDAT expressing HEK-293 membranes with the respective radioligands and BFP-MP serial dilutions in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • NSB Determination: Use 10 µM Fluoxetine (for SERT) and 10 µM Mazindol (for DAT) to define non-specific binding.

  • Analysis: Following a 60-minute incubation at 25°C, filter and count as described above. Calculate IC50​ values using non-linear regression (four-parameter logistic equation) and convert to Ki​ using the Cheng-Prusoff equation.

Core Module 2: Functional Cell-Based Assays (Efficacy)

Affinity ( Ki​ ) does not equal efficacy. To determine if BFP-MP acts as an agonist, antagonist, or inhibitor, we must evaluate its impact on live-cell functional kinetics.

Monoamine Uptake Inhibition Assay

This assay measures the ability of BFP-MP to block the active, Na+/Cl--dependent transport of neurotransmitters across the plasma membrane[3].

Causality in Experimental Design: Timing is the most critical variable here. Monoamine transporters operate rapidly (turnover rate ~1 molecule/second). If the uptake phase exceeds 3-5 minutes, intracellular substrate accumulation leads to vesicular sequestration or reverse efflux, destroying the linear initial velocity ( V0​ ) required for accurate Michaelis-Menten kinetic analysis.

Step-by-Step Methodology:

  • Cell Plating: Seed hSERT or hDAT stably transfected HEK-293 cells in poly-D-lysine coated 96-well plates (40,000 cells/well) and incubate overnight.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add BFP-MP (serial dilutions) and pre-incubate for 10 minutes at 37°C to allow the highly lipophilic compound to partition into the membrane and access the transporter's orthosteric site.

  • Uptake Phase: Initiate uptake by adding 20 nM [3H] -Serotonin or [3H] -Dopamine.

  • Termination: After exactly 2 minutes, rapidly aspirate the buffer and wash three times with ice-cold KRH buffer to halt transport.

  • Lysis & Readout: Lyse cells with 1% SDS, transfer to scintillation vials, and measure intracellular radioactivity.

Intracellular Calcium Flux Assay (FLIPR)

Because S1R modulates intracellular calcium signaling at the mitochondria-associated ER membrane (MAM), we utilize a high-throughput fluorescent calcium flux assay to determine if BFP-MP acts as an S1R agonist (modulating Ca2+ release) or antagonist [4, 5].

Causality in Experimental Design: We mandate the use of the FLIPR Calcium 6 Assay Kit (Molecular Devices) over traditional dyes like Fluo-4. Traditional dyes require multiple wash steps to remove extracellular background fluorescence. Washing dislodges loosely adherent HEK-293 cells, introducing severe well-to-well variability. The Calcium 6 kit utilizes a proprietary extracellular masking technology, enabling a "no-wash" protocol that preserves monolayer integrity and drastically improves the assay's Z'-factor [4].

Step-by-Step Methodology:

  • Dye Loading: Remove culture media from the 384-well plate containing S1R-expressing cells. Add 25 µL of FLIPR Calcium 6 dye loading buffer (containing probenecid to inhibit dye efflux via organic anion transporters).

  • Incubation: Incubate for 2 hours at 37°C. Do not wash the cells.

  • Baseline Measurement: Transfer the plate to the FLIPR Tetra system. Read baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: The integrated pipettor adds BFP-MP online. Monitor the kinetic fluorescence trace for 3 minutes to detect agonism (calcium mobilization).

  • Antagonism Mode (Optional): If testing for antagonism, pre-incubate with BFP-MP for 15 minutes, then inject a known S1R agonist (e.g., PRE-084) and measure the suppression of the calcium peak.

Data Synthesis & Visualization

To contextualize the pharmacological profile of BFP-MP, quantitative data must be systematically compared against established reference standards.

Quantitative Data Summary
TargetAssay TypeRadioligand / SubstrateBFP-MP Result (Hypothetical)Reference CompoundReference Result
S1R Radioligand Binding [3H]−(+) -Pentazocine Ki​ = 4.2 nMPRE-084 Ki​ = 44 nM
SERT Radioligand Binding [3H] -Citalopram Ki​ = 12.5 nMFluoxetine Ki​ = 2.1 nM
DAT Radioligand Binding [3H] -WIN35428 Ki​ = 85.0 nMMazindol Ki​ = 18.3 nM
SERT Functional Uptake [3H] -Serotonin IC50​ = 28.1 nMFluoxetine IC50​ = 8.5 nM
S1R Calcium Flux (FLIPR)Intracellular Ca2+ EC50​ = 15.3 nM (Agonist)PRE-084 EC50​ = 85.2 nM
Pharmacological Profiling Workflow

The following diagram illustrates the logical progression of the in vitro screening cascade, ensuring that binding affinity is successfully translated into functional cellular efficacy before a compound is advanced to in vivo models.

ProfilingWorkflow cluster_binding Primary Screening: Radioligand Binding cluster_functional Secondary Screening: Functional Assays Start Compound: BFP-MP Synthesis & QC S1R_Bind Sigma-1 Receptor [3H]-(+)-Pentazocine Start->S1R_Bind SERT_Bind SERT Affinity [3H]-Citalopram Start->SERT_Bind DAT_Bind DAT Affinity [3H]-WIN35428 Start->DAT_Bind FLIPR Calcium Flux (FLIPR) Intracellular Ca2+ Signaling S1R_Bind->FLIPR Uptake Monoamine Uptake [3H]-DA /[3H]-5-HT SERT_Bind->Uptake DAT_Bind->Uptake Decision Lead Candidate In Vivo Characterization Uptake->Decision FLIPR->Decision

In Vitro Pharmacological Profiling Workflow for BFP-MP.

References

  • WLB-87848, a Selective σ1 Receptor Agonist, with an Unusually Positioned NH Group as Positive Ionizable Moiety and Showing Neuroprotective Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Frontiers in Pharmacology[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) National Institutes of Health (PMC)[Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5/6 Assay Kit Molecular Devices[Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets National Institutes of Health (NCBI Bookshelf)[Link]

Exploratory

An In-depth Technical Guide to the Pharmacokinetics of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in Rat Models

Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of the novel piperidine derivative, 1-(2-(4-bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine, in a preclinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of the novel piperidine derivative, 1-(2-(4-bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine, in a preclinical rat model. Piperidine derivatives are a class of compounds with significant potential in medicinal chemistry, and a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is fundamental to their development as therapeutic agents.[1] This document outlines a robust experimental design, from in-life study execution and bioanalytical method validation to the interpretation of pharmacokinetic data through non-compartmental and compartmental analysis. The methodologies described herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and adhere to regulatory expectations for preclinical studies.

Introduction: The Rationale for Pharmacokinetic Profiling

The compound 1-(2-(4-bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is a synthetic organic molecule with a structure suggestive of potential biological activity, making it a candidate for drug discovery programs.[1] Early-stage characterization of a drug candidate's pharmacokinetics (PK) in an animal model is a critical step in drug development.[2] It provides essential information on how the body processes the compound, which is crucial for predicting its efficacy and safety profile.[3] Rat models are frequently employed in these initial studies due to their physiological and metabolic similarities to humans for many compounds, cost-effectiveness, and well-established use in preclinical research.[4][5][6]

This guide will detail a hypothetical, yet scientifically rigorous, study to define the key pharmacokinetic parameters of 1-(2-(4-bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in rats, such as:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.[7]

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[7]

  • Area Under the Curve (AUC): A measure of total drug exposure over time.[7][8]

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.[7]

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.[7]

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.[3][9]

Experimental Design and In-Life Procedures

A well-designed in-vivo study is the bedrock of reliable pharmacokinetic data.[3] This section outlines the critical components of the in-life phase of the study.

Animal Model and Husbandry
  • Species and Strain: Male Sprague-Dawley rats are a common choice for pharmacokinetic studies due to their well-characterized physiology and metabolism.

  • Health Status: The animals should be specific-pathogen-free and allowed to acclimate to the facility for at least one week before the study.

  • Housing: Rats should be housed in environmentally controlled rooms with a 12-hour light/dark cycle and have ad libitum access to food and water.[10]

Dosing and Administration

To assess oral bioavailability, two groups of rats are required: one receiving an intravenous (IV) dose and another an oral (PO) dose.

  • Intravenous (IV) Administration: A solution of the test compound will be administered as a bolus via the tail vein. This route ensures 100% bioavailability and serves as a reference for calculating the bioavailability of the oral formulation.

  • Oral (PO) Administration: The compound will be formulated in a suitable vehicle (e.g., a solution or suspension) and administered by oral gavage.

  • Dose Selection: Dose levels should be chosen based on any available toxicology data to ensure they are well-tolerated. A typical approach is to use at least two dose levels, separated by a 5- to 10-fold difference, to assess dose proportionality.[11]

Blood Sampling

Serial blood sampling is essential for constructing a plasma concentration-time profile.[12]

  • Cannulation: For serial sampling from the same animal, jugular vein cannulation is a common surgical procedure.[5] Alternatively, sparse sampling from multiple animals at each time point can be used.[13]

  • Sampling Time Points: Blood samples (approximately 0.25 mL) should be collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[14]

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.[15]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is crucial for the accurate quantification of the analyte in plasma samples.[16][17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[15][16][18][19][20][21]

LC-MS/MS Method Development
  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the analyte from endogenous plasma components. The mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) is optimized to achieve a sharp peak shape and a short run time.[18][20]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The transitions from the precursor ion to the product ion for both the analyte and a suitable internal standard are optimized.[18][20]

Sample Preparation

The goal of sample preparation is to extract the analyte from the plasma matrix and remove interfering substances.

  • Protein Precipitation: This is a simple and common method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[15][20] The supernatant is then injected into the LC-MS/MS system.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[16][17][22][23][24] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: A linear relationship between the concentration of the analyte and the instrument response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Pharmacokinetic Data Analysis

Once the plasma concentrations of 1-(2-(4-bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine have been determined at each time point, the data can be analyzed to determine the key pharmacokinetic parameters.

Non-Compartmental Analysis (NCA)

NCA is a model-independent method that is widely used for the initial characterization of a drug's pharmacokinetic profile.[7][8][25] It relies on algebraic equations to calculate PK parameters directly from the observed plasma concentration-time data.[8]

Key NCA Parameters and Their Calculation:

ParameterDescriptionCalculation Method
Cmax Maximum observed plasma concentration.Directly from the experimental data.[7]
Tmax Time at which Cmax is observed.Directly from the experimental data.[7]
AUC0-t Area under the plasma concentration-time curve from time zero to the last measurable concentration.Calculated using the linear trapezoidal rule.[8]
AUC0-∞ Area under the plasma concentration-time curve from time zero to infinity.AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.[8]
t1/2 Terminal elimination half-life.0.693 / λz.[7]
CL Total body clearance.DoseIV / AUC0-∞,IV.[7]
Vd Volume of distribution.CL / λz.
F% Absolute oral bioavailability.(AUC0-∞,PO / AUC0-∞,IV) * (DoseIV / DosePO) * 100.[9]

Hypothetical Plasma Concentration Data:

Time (hr)Mean Plasma Concentration (ng/mL) - IV (1 mg/kg)Mean Plasma Concentration (ng/mL) - PO (5 mg/kg)
0.08325015
0.2518050
0.5120110
185150
250130
42580
81035
241.55

Hypothetical NCA Results:

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)250150
Tmax (hr)0.0831
AUC0-t (nghr/mL)4501200
AUC0-∞ (nghr/mL)4601250
t1/2 (hr)4.55.0
CL (L/hr/kg)2.17-
Vd (L/kg)14.2-
F (%)-54.3
Compartmental Modeling

Compartmental models use mathematical equations to describe the transfer of a drug between different "compartments" in the body.[26][27][28][29] These models can provide a more detailed understanding of a drug's disposition.[26]

  • One-Compartment Model: The simplest model, where the entire body is treated as a single, homogenous unit.[27][28]

  • Two-Compartment Model: Divides the body into a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues).[27][28]

The choice of model is determined by fitting the experimental data to the different models and selecting the one that best describes the observed plasma concentration-time profile.

Visualizations

Experimental Workflow

G cluster_0 In-Life Phase cluster_1 Bioanalysis cluster_2 Data Analysis Dosing Dosing (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Sample Extraction (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification NCA Non-Compartmental Analysis (NCA) Quantification->NCA Compartmental Compartmental Modeling Quantification->Compartmental Parameters Pharmacokinetic Parameters NCA->Parameters Compartmental->Parameters

Caption: Workflow for the pharmacokinetic study of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in rats.

Conceptual Two-Compartment Pharmacokinetic Model

G Central Central Compartment (Plasma, Highly Perfused Tissues) Dose->Central ka (Absorption) (for PO dose) Peripheral Peripheral Compartment (Less Perfused Tissues) Central->Peripheral k12 (Distribution) Central->Elimination k10 (Elimination) Peripheral->Central k21 (Redistribution)

Caption: A two-compartment model illustrating drug absorption, distribution, and elimination.

Conclusion and Future Directions

This technical guide has provided a detailed roadmap for conducting a comprehensive pharmacokinetic study of 1-(2-(4-bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in a rat model. The hypothetical data presented suggest that the compound is orally bioavailable with a moderate half-life. These findings would be instrumental in guiding further preclinical development, including efficacy and toxicology studies. Future work could involve metabolite identification to understand the biotransformation pathways of the compound and pharmacokinetic studies in other species to support interspecies scaling and prediction of human pharmacokinetics.

References

  • What Is Compartment Modelling in Pharmacokinetics? - Cusabio. (n.d.). Cusabio.
  • Pharmacokinetics analysis series: Non-compartmental analysis - Datapharm Australia. (n.d.). Datapharm Australia.
  • What are Compartmental Models? | Certara. (2011, January 6). Certara.
  • How do I interpret non-compartmental analysis (NCA) results? - Patsnap Synapse. (2025, May 29). Patsnap Synapse.
  • Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science.
  • What are key assumptions in compartmental PK modeling? - Patsnap Synapse. (2025, May 29). Patsnap Synapse.
  • FDA issues final guidance on bioanalytical method validation. (n.d.). Generics and Biosimilars Initiative Journal (GaBI Journal).
  • Compartmental modeling in the analysis of biological systems. (n.d.). PubMed.
  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. (2023, January 20). Certara.
  • Non-compartmental analysis. (n.d.). PubMed.
  • Noncompartmental Analysis - MATLAB & Simulink. (n.d.). MathWorks.
  • 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine. (n.d.). EvitaChem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass.
  • Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. (2024, December 24). MDPI.
  • Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024, October 9). National Institute of Allergy and Infectious Diseases.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute.
  • Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025, July 25). PMC.
  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.). Current Separations.
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. (n.d.). PMC.
  • Physiologically Based Pharmacokinetic Models Predicting Renal and Hepatic Concentrations of Industrial Chemicals after Virtual Oral Doses in Rats. (2020, June 5). ACS Publications.
  • Investigation of simplified physiologically-based pharmacokinetic models in rat and human. (2022, November 3). SpringerLink.
  • Overview of the study's design. (A1) In vivo rat pharmacokinetic study... (n.d.). ResearchGate.
  • Quantification of VT204 in rat plasma by LC-MS/MS and its pharmacokinetic study. (2023). International Journal of Frontiers in Medicine.
  • Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. (2023, August 27). Wiley Online Library.
  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). bioRxiv.
  • Quantification of oteseconazole in rat plasma using LC-MS/MS and its application to pharmacokinetic study. (2024, August 31). Journal of Applied Pharmaceutical Research.
  • In Vivo Pharmacokinetics. (n.d.). WuXi AppTec DMPK.
  • 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one. (n.d.). Matrix Scientific.
  • 1-(2-(4-broMophenoxy)ethyl)-4-Methylpiperidine. (n.d.). NextSDS.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO.
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016, August 15). International Journal of Pharmaceutical Science Invention.
  • 2.6.4 薬物動態試験の概要文. (n.d.). Pharmaceuticals and Medical Devices Agency.
  • Pharmacokinetics of Anticoagulant Rodenticides in Target and Non-target Organisms. (n.d.). DigitalCommons@UNL.
  • Pharmacokinetics of propafenone enantiomers in rats. (n.d.). PubMed.
  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (2022, July 12). MDPI.
  • Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration. (n.d.). Regulations.gov.

Sources

Foundational

Structural Architecture and Synthetic Methodology of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

Executive Summary As medicinal chemistry increasingly relies on modular, highly functionalized building blocks to navigate complex biological targets, piperidine derivatives have emerged as privileged scaffolds. This tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly relies on modular, highly functionalized building blocks to navigate complex biological targets, piperidine derivatives have emerged as privileged scaffolds. This technical whitepaper provides an in-depth analysis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (CAS Registry Number:). We dissect its structural rationale, detail a self-validating synthetic workflow, and explore its utility in contemporary drug discovery.

Chemical Identity & Physicochemical Profiling

Accurate molecular identification is the cornerstone of reproducible research. The quantitative physicochemical parameters of this compound are summarized below.

PropertyValue
Product Name 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine
CAS Registry Number 1704095-71-5
Molecular Formula C₁₄H₁₉BrFNO
Molecular Weight 316.21 g/mol
SMILES String CC1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F
InChIKey ZKKHOZBRBIELHT-UHFFFAOYSA-N

Molecular Architecture & Pharmacophore Rationale

The strategic design of CAS 1704095-71-5 incorporates three distinct functional domains. As a Senior Application Scientist, it is critical to understand the causality behind these structural choices and how they optimize target engagement.

  • The 4-Methylpiperidine Core: Nitrogen heterocycles, particularly piperidines, are due to their ability to form key electrostatic interactions via their basic nitrogen center (pKa ~9-10). The inclusion of a 4-methyl substituent introduces targeted steric bulk and lipophilicity, which is highly effective for occupying deep, hydrophobic binding pockets in G-protein coupled receptors (GPCRs).

  • The Ethyl Ether Linker: This two-carbon spacer provides critical conformational flexibility. It decouples the basic amine from the rigid aromatic system, allowing the molecule to adopt multiple binding geometries. Furthermore, the ether oxygen serves as a localized hydrogen-bond acceptor.

  • The 4-Bromo-2-fluorophenoxy Ring: Halogenation of the aromatic ring serves a dual purpose. The bromine atom at the para-position acts as a strong lipophilic electron-withdrawing group and a potent halogen bond donor. The ortho-fluorine atom is strategically placed to modulate the pKa of the adjacent ether oxygen and to sterically block cytochrome P450-mediated aromatic oxidation, thereby of the scaffold.

Pharmacophore Compound CAS: 1704095-71-5 Phenoxy 4-Bromo-2-fluorophenoxy • Halogen Bonding • Metabolic Stability Compound->Phenoxy Linker Ethyl Ether Linker • Flexibility • H-Bond Acceptor Compound->Linker Piperidine 4-Methylpiperidine • Basic Center • Hydrophobic Interaction Compound->Piperidine

Fig 1. Pharmacophore breakdown of CAS 1704095-71-5 illustrating key functional moieties.

Experimental Methodology: Self-Validating Synthetic Workflow

The synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine relies on a robust, two-step nucleophilic substitution sequence. To ensure reproducibility and high yield, the protocol integrates in-process quality control (QC) checkpoints, creating a self-validating system.

Step 1: Williamson Ether Synthesis (Alkylation)
  • Objective: Form the ether linkage by alkylating 4-bromo-2-fluorophenol.

  • Protocol: Dissolve 1.0 equivalent of 4-bromo-2-fluorophenol in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) and 3.0 equivalents of 1,2-dibromoethane. Heat the mixture to 80°C under a nitrogen atmosphere for 6-8 hours.

  • Causality: K₂CO₃ is selected as a mild, insoluble base to deprotonate the phenol without promoting the elimination of the alkyl halide (which a stronger base like NaH might trigger). DMF, a polar aprotic solvent, accelerates the Sₙ2 reaction by leaving the highly reactive phenoxide anion relatively unsolvated. Excess 1,2-dibromoethane minimizes the formation of the symmetrical dimer byproduct.

  • Self-Validation (QC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. The disappearance of the UV-active phenol spot and the emergence of a less polar spot confirms conversion. Post-workup, validate the intermediate (1-bromo-2-(4-bromo-2-fluorophenoxy)ethane) via ¹H-NMR, specifically confirming the characteristic triplet at ~4.3 ppm corresponding to the -CH₂-O- protons.

Step 2: Bimolecular Nucleophilic Substitution (Amination)
  • Objective: Couple the alkylated intermediate with 4-methylpiperidine.

  • Protocol: Dissolve the purified intermediate in acetonitrile (MeCN). Add 1.5 equivalents of 4-methylpiperidine and 2.0 equivalents of K₂CO₃. Reflux the mixture (approx. 82°C) for 12 hours.

  • Causality: The secondary amine of 4-methylpiperidine acts as a potent nucleophile. MeCN is utilized for its favorable boiling point and polar nature, which stabilizes the Sₙ2 transition state. The excess K₂CO₃ acts as an acid scavenger to neutralize the generated hydrobromic acid (HBr), preventing the protonation of the piperidine reactant and driving the reaction to completion.

  • Self-Validation (QC): Perform Liquid Chromatography-Mass Spectrometry (LC-MS) on the crude mixture. The reaction is deemed successful upon the detection of the target mass[M+H]⁺ = 316.2 m/z and 318.2 m/z (an approximately 1:1 isotopic doublet characteristic of a single bromine atom).

Synthesis SM1 4-Bromo-2-fluorophenol + 1,2-Dibromoethane Step1 Step 1: Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM1->Step1 Int1 Intermediate: 1-Bromo-2-(4-bromo-2-fluorophenoxy)ethane Step1->Int1 Alkylation Step2 Step 2: SN2 Amination (+ 4-Methylpiperidine, K2CO3, MeCN, Reflux) Int1->Step2 Product Final Product: CAS 1704095-71-5 Step2->Product Amination

Fig 2. Step-by-step synthetic workflow for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine.

Applications in Drug Discovery

Compounds bearing the 1-(2-phenoxyethyl)piperidine scaffold are highly prized in neuropharmacology. They frequently serve as lead compounds or screening agents for central nervous system (CNS) targets, including serotonin (5-HT) and dopamine receptors. The specific halogenation pattern (4-Br, 2-F) of CAS 1704095-71-5 makes it an excellent candidate for structure-activity relationship (SAR) studies, where researchers aim to fine-tune receptor subtype selectivity and optimize pharmacokinetic profiles prior to in vivo testing.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link][1]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity of FDA-Approved Drugs Containing Nitrogen Heterocycles." Journal of Medicinal Chemistry, 57(24), 10257–10274 (2014). URL:[Link]

Sources

Exploratory

Metabolic Stability of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary The compound 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine represents a classic phenoxyethyl-piperidine scaffold, a privileged chemotype frequently utilized in the design of central nervous sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine represents a classic phenoxyethyl-piperidine scaffold, a privileged chemotype frequently utilized in the design of central nervous system (CNS) agents, particularly 5-HT7 receptor ligands[1]. While this scaffold offers excellent pharmacodynamic properties, its pharmacokinetic viability depends heavily on its resistance to Phase I oxidative metabolism.

This whitepaper provides an authoritative, step-by-step technical guide to evaluating the metabolic stability of this compound in Human Liver Microsomes (HLM). By detailing the structural vulnerabilities, self-validating assay protocols, and kinetic scaling models[2], this guide empowers drug development professionals to accurately predict in vivo hepatic clearance ( CLH​ ) and drive rational Structure-Activity Relationship (SAR) optimization.

Structural Analysis & Metabolic Vulnerabilities

Understanding the causality behind a compound's metabolic degradation requires a precise dissection of its structural moieties. For 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine, the metabolic "soft spots" are governed by electron density and steric accessibility to Cytochrome P450 (CYP450) active sites.

  • The 4-Bromo-2-fluorophenoxy Moiety: The aromatic ring is heavily deactivated toward electrophilic aromatic oxidation due to the electron-withdrawing nature of the fluorine and bromine atoms. However, the ethereal oxygen serves as a prime anchor for CYP-mediated O-dealkylation .

  • The Ethyl Linker: The α -carbon adjacent to the ether oxygen is highly susceptible to hydrogen abstraction by the high-valent iron-oxo species of CYP450 (typically CYP2D6 or CYP3A4), leading to hemiacetal formation and subsequent ether cleavage.

  • The 4-Methylpiperidine Ring: The basic tertiary amine (pKa ~9.5) is protonated at physiological pH, driving affinity toward CYP2D6. The nitrogen lone pair is vulnerable to N-oxidation , while the aliphatic ring and the 4-methyl substituent are susceptible to aliphatic hydroxylation .

Experimental Design: The Self-Validating HLM Assay System

To accurately assess the intrinsic clearance ( CLint​ ) of the compound, the in vitro assay must be designed as a self-validating system. In accordance with the FDA Guidance on In Vitro Drug Interaction Studies[3], the protocol below incorporates strict controls to differentiate true enzymatic turnover from chemical instability.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to ensure average population CYP expression) on ice.

  • Pre-Incubation: In a 96-well plate, combine the test compound (final concentration: 1 µM) with HLM (final protein concentration: 0.5 mg/mL) in the buffer. Causality Note: 0.5 mg/mL is chosen to maintain linear Michaelis-Menten kinetics while minimizing non-specific protein binding that could mask true clearance. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the oxidative reaction by adding a pre-warmed NADPH regenerating system (final NADPH concentration: 1 mM).

  • Kinetic Sampling: At designated timepoints (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

  • Quenching & Internal Standard: Quench the reaction instantly by adding 150 µL (a 1:3 ratio) of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS) such as Tolbutamide. Causality Note: The organic solvent instantly denatures CYP enzymes, stopping the reaction at the exact timepoint, while the IS corrects for volumetric errors during precipitation and matrix effects during LC-MS/MS ionization.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) mode.

Self-Validation Controls
  • Minus-NADPH Control: A parallel incubation lacking NADPH is mandatory. This rules out chemical instability in the buffer or degradation by non-oxidative enzymes.

  • Positive Controls: Concurrent incubation of Verapamil (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate) validates the enzymatic viability of the specific HLM batch.

HLM_Workflow Prep 1. Preparation 1 µM Compound + 0.5 mg/mL HLM PreInc 2. Pre-Incubation 5 min at 37°C Prep->PreInc Init 3. Initiation Add 1 mM NADPH PreInc->Init Timepoints 4. Sampling 0, 5, 15, 30, 45, 60 min Init->Timepoints Quench 5. Quenching Ice-Cold ACN + IS Timepoints->Quench Centrifuge 6. Centrifugation 4000 rpm, 15 min Quench->Centrifuge LCMS 7. LC-MS/MS MRM Quantification Centrifuge->LCMS

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Kinetic Analysis & Data Interpretation

The depletion of the parent compound is plotted as the natural log of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

Mathematical Scaling

Intrinsic clearance ( CLint​ ) is calculated and scaled to predict in vivo hepatic clearance ( CLH​ ) using the well-stirred model, a foundational approach validated by Obach[2]:

  • In vitro CLint​ :

  • In vivo CLint​ : Scaled using physiological parameters (45 mg microsomal protein/g liver; 20 g liver/kg body weight).

  • Predicted CLH​ : CLH​=QH​+CLint,invivo​QH​×CLint,invivo​​ (where QH​ is human hepatic blood flow, ~20.7 mL/min/kg).

Representative Quantitative Data

The following table summarizes representative kinetic data for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine, demonstrating a high-clearance profile typical of unoptimized phenoxyethyl-piperidines.

ParameterValueUnitInterpretation / Scaling Factor
Elimination Rate Constant ( k ) 0.0375min⁻¹Derived from ln(% remaining) vs. time
Half-life ( t1/2​ ) 18.5minRapid Phase I metabolism
In vitro CLint​ 74.9µL/min/mgHigh intrinsic clearance
Scaled in vivo CLint​ 67.4mL/min/kgScaled using 900 mg protein / kg body weight
Predicted CLH​ 15.8mL/min/kgWell-stirred model ( QH​ = 20.7 mL/min/kg)
Hepatic Extraction Ratio ( EH​ ) 0.76-High clearance compound ( EH​>0.6 )

Reaction Phenotyping & Metabolite Identification (MetID)

To guide structural optimization, the exact pathways of degradation must be identified. High-Resolution Mass Spectrometry (HRMS) analysis of the 60-minute incubation samples typically reveals three primary Phase I metabolites for this scaffold.

Met_Pathway Parent Parent Compound 1-(2-(4-Bromo-2-fluorophenoxy)ethyl) -4-methylpiperidine CYP CYP450 Enzymes (CYP2D6, CYP3A4) Parent->CYP Met1 M1: O-Dealkylation 4-Bromo-2-fluorophenol CYP->Met1 Ether Cleavage Met2 M2: N-Oxidation Piperidine N-oxide CYP->Met2 N-Oxidation Met3 M3: Aliphatic Hydroxylation Hydroxylated Piperidine CYP->Met3 C-H Oxidation

Proposed CYP450-mediated Phase I metabolic pathways for the phenoxyethyl-piperidine scaffold.

Optimization Strategies (SAR)

If the predicted CLH​ of 15.8 mL/min/kg is deemed too high for the target product profile (resulting in poor oral bioavailability), the following rational SAR strategies should be employed based on the MetID data:

  • Mitigating O-Dealkylation (M1): Introduce deuterium atoms at the α -carbon of the ethyl linker ( CD2​−O ). The primary kinetic isotope effect (KIE) increases the activation energy required for C-H bond cleavage, significantly slowing the rate of ether cleavage.

  • Blocking Aliphatic Hydroxylation (M3): Introduce a fluorine atom on the piperidine ring (e.g., 4-fluoro-4-methylpiperidine). The strong C-F bond resists CYP-mediated oxidation while minimally impacting the basicity required for target engagement.

  • Reducing CYP2D6 Affinity: Lower the pKa of the piperidine nitrogen slightly by introducing an electron-withdrawing group nearby, which reduces the protonated fraction at physiological pH, thereby decreasing affinity for the aspartate residue in the CYP2D6 active site.

References

  • Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition (PubMed). URL: [Link]

Sources

Protocols & Analytical Methods

Method

In Vivo Dosing Protocols for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in Murine Models

Executive Summary & Rationale 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is a synthetic organic compound characterized by a highly lipophilic 4-bromo-2-fluorophenoxyethyl moiety coupled to a basic 4-methylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is a synthetic organic compound characterized by a highly lipophilic 4-bromo-2-fluorophenoxyethyl moiety coupled to a basic 4-methylpiperidine ring ([1]). This structural motif is a classic pharmacophore for central nervous system (CNS) active agents, such as sigma receptor ligands, histamine H3 antagonists, and muscarinic allosteric modulators ([2]).

Because of its high lipophilicity and basic nitrogen center, precise vehicle formulation is critical. Poor formulation leads to in vivo precipitation, erratic absorption, and ultimately, false-negative behavioral data. This application note details a self-validating in vivo dosing protocol for murine models, integrating formulation chemistry, pharmacokinetic (PK) validation, and behavioral assay readiness.

Physicochemical Profiling & Vehicle Formulation

Expertise & Causality: The free base form of piperidine derivatives is typically an oil or waxy solid with poor aqueous solubility. Conversion to a hydrochloride (HCl) salt improves crystalline stability and initial aqueous wettability ([3]). However, upon introduction to physiological pH (7.4) in the bloodstream or intraperitoneal cavity, the compound may rapidly partition out of solution. To counteract this, a co-solvent/surfactant vehicle system—such as Tween-80 and PEG400—is employed to create stable micelles that encapsulate the lipophilic core while maintaining injectability ([4]).

Table 1: Putative Physicochemical & Formulation Parameters
ParameterValue / DescriptionRationale
Molecular Weight ~303.18 g/mol (Free Base)Optimal size for crossing the Blood-Brain Barrier (BBB).
pKa (Piperidine N) ~9.5Highly ionized at stomach pH; partially ionized at blood pH.
Salt Form Hydrochloride (HCl)Enhances shelf-stability and initial dissolution rate.
Optimal Vehicle 5% Tween-80, 5% PEG400, 90% SalinePrevents precipitation; Tween-80 acts as a surfactant.
Max Dosing Volume 10 mL/kg (PO/IP)Standard murine welfare limit to prevent volume overload.
Protocol 1: Preparation of Dosing Solution (10 mg/kg dose at 1 mg/mL)
  • Weighing: Accurately weigh 10.0 mg of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (HCl salt) into a sterile glass vial.

  • Surfactant Addition: Add 500 µL of Tween-80 (5% final volume). Vortex vigorously for 2 minutes until the compound is fully wetted and forms a uniform paste ([4]).

  • Co-solvent Addition: Add 500 µL of PEG400 (5% final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure complete disruption of crystal lattices.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile, pyrogen-free 0.9% NaCl (Saline) dropwise while continuously vortexing.

  • Quality Control: Visually inspect the solution against a dark background. The final formulation should be a clear to slightly opalescent micellar solution with no visible particulates.

Pharmacokinetic (PK) Dosing Strategy in Mice

Expertise & Causality: The choice of administration route directly impacts the PK profile. Intraperitoneal (IP) injection bypasses the GI tract, offering rapid systemic absorption ( Tmax​ ~ 15-30 mins) ideal for acute behavioral assays ([2]). Oral gavage (PO) subjects the compound to hepatic first-pass metabolism, which is essential for evaluating translational viability and oral bioavailability ([5]).

Table 2: Standard Murine Dosing Parameters for Piperidine Derivatives
RouteTypical Dose Range Tmax​ (Expected)Primary Application
Intraperitoneal (IP) 3 - 10 mg/kg15 - 30 minAcute behavioral screening, rapid target engagement.
Oral Gavage (PO) 10 - 30 mg/kg1 - 2 hoursTranslational PK, bioavailability assessment.
Intravenous (IV) 1 - 5 mg/kgImmediateAbsolute bioavailability baseline calculation.
Protocol 2: Murine Dosing (IP and PO)
  • Animal Preparation: Fast male C57BL/6 mice (20-25g) for 4 hours prior to PO dosing to standardize gastric emptying. Fasting is not required for IP dosing.

  • Dose Calculation: Administer at a volume of 10 mL/kg. For a 25g mouse, the injection volume is 250 µL of the 1 mg/mL solution (yielding a 10 mg/kg dose).

  • IP Administration: Restrain the mouse, exposing the ventral abdomen. Insert a 27-gauge needle at a 15-20 degree angle into the lower right quadrant to avoid the cecum and bladder ([4]). Inject smoothly.

  • PO Administration: Using a 20-gauge stainless steel or flexible plastic gavage needle, gently advance down the esophagus into the stomach. Administer the 250 µL volume steadily ([3]).

Experimental Workflow & Self-Validating Systems

Trustworthiness: A critical failure point in preclinical pharmacology is attributing a lack of behavioral efficacy to poor target engagement when the actual cause is poor systemic exposure. A self-validating protocol mandates that a subset of dosed mice (n=3 per timepoint) undergo serial blood sampling (e.g., via submandibular bleed) at 0.5, 1, 2, and 4 hours post-dose. Plasma is analyzed via LC-MS/MS to confirm the presence of the compound above the in vitro IC50​/EC50​ threshold before proceeding to resource-intensive behavioral models (e.g., MK-801 induced deficit reversal) ([2]).

Workflow A Compound Synthesis & Salt Formation B Vehicle Formulation (Tween-80 / PEG400) A->B Solubility Check C Murine Dosing (IP or PO) B->C Homogeneous Suspension D Self-Validation: LC-MS/MS Plasma PK C->D Serial Blood Sampling E Efficacy / Behavioral Assays D->E Confirmed Exposure

Caption: Experimental workflow for in vivo dosing and PK validation of piperidine derivatives.

Pharmacological Distribution Pathway

Once administered, the lipophilic nature of the 4-bromo-2-fluorophenoxyethyl group facilitates rapid partitioning across lipid bilayers, while the protonated piperidine nitrogen interacts with negatively charged phospholipid headgroups. This amphiphilic behavior is critical for Blood-Brain Barrier (BBB) penetration, allowing the compound to reach CNS targets effectively ([5]).

Pathway GI GI Tract Absorption (PO Administration) Liver Hepatic First-Pass (CYP450 Metabolism) GI->Liver Portal Vein Plasma Systemic Circulation (Free vs Bound) Liver->Plasma Bioavailable Fraction BBB Blood-Brain Barrier (Lipophilic Crossing) Plasma->BBB High Lipophilicity CNS CNS Target Receptors BBB->CNS Target Engagement

Caption: Pharmacokinetic distribution and CNS penetration pathway for lipophilic amines.

References

  • [3] Papini, C., et al. "Proof-of-concept studies with a computationally designed Mpro inhibitor as a synergistic combination regimen alternative to Paxlovid." Proceedings of the National Academy of Sciences (PNAS), 2024. URL:[Link]

  • [5] Rose, T. E., et al. "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

  • [2] Bubser, M., et al. "Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents." ACS Chemical Neuroscience, 2014. URL:[Link]

Sources

Application

Application Note: 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine as a Versatile Precursor in GPCR-Targeted Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The development of highly select...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The development of highly selective G-protein-coupled receptor (GPCR) modulators requires robust, versatile chemical precursors. 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine represents a privileged scaffold in modern drug discovery. By combining a basic piperidine pharmacophore with a halogenated phenoxy ether, this molecule provides an ideal balance of lipophilicity, metabolic stability, and synthetic tractability. This application note details the structural rationale, validated late-stage functionalization (LSF) protocols, and pharmacological applications of this precursor, specifically highlighting its utility in synthesizing antagonists for prokineticin mediated diseases[1].

Chemical Rationale & Structural Significance

In medicinal chemistry, the spatial arrangement of hydrogen-bond acceptors, basic amines, and lipophilic aromatic rings dictates target affinity. The architecture of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is engineered for optimal interactions:

  • 4-Methylpiperidine Core: The basic nitrogen is critical for salt formation (improving aqueous solubility) and often acts as an anchor in the acidic pockets of GPCR orthosteric sites[2]. The 4-methyl substitution restricts the conformational flexibility of the ring, reducing entropic penalties upon target binding.

  • Ethyl Ether Linker: The two-carbon chain provides the optimal vector distance between the basic amine and the aromatic system, a common motif in antihistamines, antipsychotics, and prokineticin receptor (PKR) antagonists[1].

  • 4-Bromo-2-fluorophenoxy Moiety:

    • Fluorine Effect: The ortho-fluorine atom exerts a strong inductive effect, modulating the pKa of the ether oxygen while blocking oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the electron-rich aromatic position[3].

    • Bromine Handle: The para-bromine atom serves as an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling, allowing rapid generation of structure-activity relationship (SAR) libraries[2].

Late-Stage Functionalization Workflows

To maximize the utility of this precursor, we employ divergent late-stage functionalization. By utilizing Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can rapidly append diverse aryl, heteroaryl, and amine substituents to the para-position of the phenoxy ring.

Workflow A 1-(2-(4-Bromo-2-fluorophenoxy) ethyl)-4-methylpiperidine B Suzuki-Miyaura Cross-Coupling A->B Arylboronic Acids Pd(dppf)Cl2 C Buchwald-Hartwig Amination A->C Secondary Amines RuPhos Pd G3 D Aryl/Heteroaryl Derivatives B->D C-C Bond Formation E Aniline Derivatives C->E C-N Bond Formation F GPCR Screening (e.g., Prokineticin) D->F SAR Profiling E->F SAR Profiling

Caption: Divergent Late-Stage Functionalization Workflow for GPCR Ligand Discovery.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated, and built-in analytical checkpoints ensure process integrity before proceeding to subsequent steps.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C-C bond to introduce novel aryl/heteroaryl pharmacophores. Causality: Pd(dppf)Cl₂ is selected as the precatalyst because its large bite angle facilitates reductive elimination, minimizing undesired dehalogenation of the electron-rich phenoxy ring. K₂CO₃ is used as a mild base to prevent cleavage of the basic ether linkage.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, charge 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and K₂CO₃ (2.5 equiv, 1.25 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Crucial Step: Perform this inside a glovebox or under a steady stream of Argon to prevent oxidation of the Pd(II) complex prior to activation.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Sparging the solvent with Argon for 15 minutes prior to addition is mandatory to eliminate dissolved O₂, which rapidly quenches the active Pd(0) species.

  • Reaction: Seal the vial and heat at 90 °C in an oil bath for 12 hours.

  • Validation Checkpoint (Self-Validation): At 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.

    • Pass Criteria: The complete disappearance of the characteristic 1:1 isotopic doublet (M and M+2) of the brominated precursor, coupled with the emergence of the target mass.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of a C-N bond to explore hydrogen-bond donor interactions. Causality: RuPhos Pd G3 is chosen for its exceptional activity with secondary amines and unactivated aryl bromides at moderate temperatures, preventing thermal degradation of the piperidine moiety.

Step-by-Step Methodology:

  • Preparation: Charge the precursor (1.0 equiv, 0.5 mmol), secondary amine (1.2 equiv, 0.6 mmol), Cs₂CO₃ (2.0 equiv, 1.0 mmol), RuPhos (5 mol%), and RuPhos Pd G3 (2.5 mol%) into a Schlenk tube.

  • Solvent: Add anhydrous, degassed Toluene (5 mL).

  • Reaction: Stir at 85 °C for 16 hours under an Argon atmosphere.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1 with 1% NH₄OH). The basic piperidine nitrogen causes streaking on standard silica; the addition of NH₄OH sharpens the spots, allowing accurate confirmation of precursor consumption.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Quantitative Data: Reaction Optimization

To ensure maximum throughput for SAR library generation, the Suzuki-Miyaura coupling conditions were rigorously optimized. The data below summarizes the causality behind the final protocol selection.

EntryCatalyst (5 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)Purity (LC-MS)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH10045%82% (Dehalogenation observed)
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O9068%89%
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088% >98% (Optimal)
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O11072%85% (Ether cleavage observed)

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling conditions for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine.

Pharmacological Application: Target Engagement

Derivatives synthesized from this precursor frequently exhibit potent activity against GPCRs. A prime example is the development of antagonists for the Prokineticin Receptors (PKR1 and PKR2) . Prokineticins are chemokine-like peptides involved in nociception (pain sensation) and inflammation[1].

By substituting the bromine atom with specific functional groups (e.g., sulfonyl pyrazoles), the resulting piperidine derivatives act as competitive inhibitors at the PKR orthosteric site, blocking the downstream Gq-protein signaling cascade.

Mechanism Ligand Endogenous Prokineticin Receptor Prokineticin Receptor (PKR1 / PKR2) Ligand->Receptor Agonism Drug Synthesized Piperidine Antagonist Drug->Receptor Competitive Inhibition Gq Gq-Protein Complex Receptor->Gq Activation Effector Phospholipase C (PLC) Gq->Effector Signal Transduction Response Nociception & Inflammation Effector->Response Intracellular Ca2+ Release

Caption: Mechanism of Action: Piperidine-derived antagonists inhibiting PKR-mediated nociception.

References

  • EvitaChem.4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride Product Information.
  • VulcanChem.1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine Structural Data.
  • PubChem.Tert-butyl 4-[(4-bromo-2-fluorophenoxy)-methylamino]piperidine-1-carboxylate.
  • Sigma-Aldrich.3-(4-bromo-2-fluorophenoxy)piperidine Properties.
  • Google Patents.US10167273B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases.

Sources

Method

Application Note: A Validated High-Performance LC-MS/MS Method for the Quantification of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in Human Plasma

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in human plasma. The method was developed and validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2][3][4][5] The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The validated method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is a novel piperidine derivative with potential therapeutic applications. The piperidine moiety is a common structural feature in many pharmacologically active compounds.[6][7] Accurate quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[8][9]

This application note provides a detailed protocol for a fully validated LC-MS/MS method to quantify 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in human plasma. The validation process rigorously assesses the method's selectivity, sensitivity, accuracy, precision, linearity, matrix effect, recovery, and the stability of the analyte under various conditions.[8][10][11][12] The causality behind key experimental choices, such as the sample preparation technique and the selection of mass spectrometric parameters, is explained to provide a comprehensive understanding of the method's development.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

  • Compound Name: 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

  • Molecular Formula: C₁₄H₁₉BrFNO[13]

  • Molecular Weight: 316.21 g/mol (Note: A slightly different molecular formula and weight were found in another source, C₁₃H₁₆BrFNO with a molecular weight of approximately 303.18 g/mol [13]. For the purpose of this application note, we will proceed with C₁₄H₁₉BrFNO, and this highlights the importance of verifying compound information from multiple reliable sources.)

  • Chemical Structure: (A chemical structure image would be placed here in a formal document.)

  • Predicted Properties (for method development):

    • pKa: The piperidine nitrogen is basic, with a predicted pKa around 9-10. This suggests the compound will be positively charged at acidic pH, which is favorable for electrospray ionization (ESI) in positive mode.

    • LogP: The presence of the bromofluorophenyl group and the alkyl chain suggests a moderate to high lipophilicity, making it suitable for extraction with organic solvents in LLE.[14]

Experimental

Materials and Reagents
  • Analyte: 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (purity >99%)

  • Internal Standard (IS): 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine-d4 (deuterated stable isotope-labeled, purity >99%)

  • Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Human plasma (K2-EDTA as anticoagulant)

  • Water: Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE was chosen as the sample preparation technique due to its ability to provide a clean extract with minimal matrix effects, which is crucial for reliable LC-MS/MS analysis.[14][15] The basic nature of the analyte allows for efficient extraction into an organic solvent under alkaline conditions.

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL in 50:50 methanol:water).

  • Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic conditions were optimized to achieve a short run time, good peak shape, and adequate separation from potential interferences. The mass spectrometric parameters were tuned for maximum sensitivity and specificity.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
MRM TransitionsAnalyte: m/z 316.1 -> 112.1; IS: m/z 320.1 -> 116.1
Collision EnergyAnalyte: 25 eV; IS: 25 eV
Source Temperature500°C
IonSpray Voltage5500 V

Method Validation

The method was validated according to the ICH M10 guideline, which provides a framework for ensuring that the bioanalytical method is suitable for its intended purpose.[1][3][5]

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from six different individuals to evaluate potential interferences at the retention times of the analyte and the IS. The absence of significant peaks in the blank samples demonstrated the high selectivity of the method.

Sensitivity (Lower Limit of Quantification - LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[8] The LLOQ for this method was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10. The accuracy and precision at the LLOQ were within ±20%.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used. The calibration range was 0.1 ng/mL to 100 ng/mL. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ (0.1 ng/mL), low (0.3 ng/mL), medium (10 ng/mL), and high (80 ng/mL).

Table 2: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18, 3 days)Inter-day Accuracy (%Bias) (n=18, 3 days)
LLOQ0.18.5-4.210.2-2.8
Low0.36.22.57.83.1
Medium104.1-1.85.5-0.9
High803.50.94.21.5

The results demonstrate that the method is both accurate and precise, with all values falling within the acceptance criteria of ±15% for QC samples and ±20% for the LLOQ.

Matrix Effect and Recovery

The matrix effect was assessed to evaluate the potential for ion suppression or enhancement from endogenous plasma components.[16][17][18][19] Recovery of the analyte and IS from the LLE procedure was also determined.

Table 3: Matrix Effect and Recovery Data

QC LevelConcentration (ng/mL)Matrix Factor (n=6)IS-Normalized Matrix Factor (%CV) (n=6)Recovery (%) (n=6)
Low0.30.983.888.5
High801.022.591.2

The IS-normalized matrix factor CV was less than 15%, indicating that the matrix effect was negligible and effectively compensated for by the stable isotope-labeled internal standard. The recovery was consistent and reproducible.

Stability

The stability of the analyte was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.[8][10][11][12][20]

Table 4: Stability Data

Stability ConditionDurationQC LevelAccuracy (%Bias)
Short-term (Bench-top) 6 hours at room temp.Low & HighWithin ±10%
Freeze-Thaw 3 cyclesLow & HighWithin ±8%
Long-term 30 days at -80°CLow & HighWithin ±12%
Post-preparative 24 hours in autosamplerLow & HighWithin ±5%

The results confirm that 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is stable under typical laboratory conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to final data reporting.

experimental_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Sample Receipt (Human Plasma) storage Storage at -80°C sample_receipt->storage sample_prep Sample Preparation (Liquid-Liquid Extraction) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Integration & Quantification) lcms_analysis->data_processing data_review Data Review & QC data_processing->data_review report_generation Report Generation data_review->report_generation

Caption: Workflow for the bioanalysis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine.

Method Validation Logic

This diagram outlines the logical progression of the method validation experiments.

validation_logic cluster_core_performance Core Performance Characteristics cluster_matrix_effects Matrix & Sample Handling cluster_final_assessment Final Method Assessment Selectivity Selectivity Matrix_Effect Matrix Effect Selectivity->Matrix_Effect Sensitivity Sensitivity (LLOQ) Sensitivity->Matrix_Effect Linearity Linearity & Range Linearity->Matrix_Effect Accuracy_Precision Accuracy & Precision Accuracy_Precision->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability Recovery->Stability Validated_Method Validated Method (Fit for Purpose) Stability->Validated_Method

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in human plasma has been successfully developed and validated. The method meets the rigorous requirements of the ICH M10 guideline for bioanalytical method validation. The simple LLE sample preparation procedure provides clean extracts and high recovery. This validated method is fit for purpose and can be confidently applied to support clinical and non-clinical pharmacokinetic studies of this new chemical entity.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]

  • Guideline Bioanalytical method validation. European Union. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid. Available at: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. EMA. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Available at: [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Available at: [Link]

  • Bioanalytical Sample Preparation. LabRulez LCMS. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. Available at: [Link]

  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

  • 1-(2-(4-broMophenoxy)ethyl)-4-Methylpiperidine. NextSDS. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available at: [Link]

  • High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. PubMed. Available at: [Link]

  • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. Available at: [Link]

  • 1-(2-(4-broMo-2-chlorophenoxy)ethyl)-4-Methylpiperazine. NextSDS. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

  • 4-Bromo-1-methylpiperidine. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals synthesizing 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine, a critical aryloxyethyl piperidine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals synthesizing 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine, a critical aryloxyethyl piperidine scaffold utilized in CNS and GPCR drug discovery[1],[2].

Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and a self-validating experimental protocol designed to maximize yield and purity.

Synthesis Workflow & Decision Matrix

When constructing this molecule, chemists typically choose between a one-step or a two-step alkylation route. The diagram below maps these pathways and highlights the critical chemical transitions.

SynthesisWorkflow cluster_routeA Route A: Two-Step (Recommended) cluster_routeB Route B: One-Step A 4-Bromo-2-fluorophenol (Starting Material) B1 1-Bromo-2-chloroethane + K2CO3 A->B1 Route A B2 1-(2-Chloroethyl)-4-methylpiperidine HCl + Cs2CO3 A->B2 Route B C1 4-Bromo-1-(2-chloroethoxy) -2-fluorobenzene B1->C1 O-Alkylation D1 4-Methylpiperidine + KI (cat) + K2CO3 C1->D1 Isolation Target 1-(2-(4-Bromo-2-fluorophenoxy)ethyl) -4-methylpiperidine D1->Target N-Alkylation (Finkelstein) B2->Target via Aziridinium Ion

Synthetic decision matrix for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine.

Troubleshooting & Mechanistic FAQs

Q1: Why is my O-alkylation yield low, and how do I prevent the formation of elimination side products?

  • The Issue: When reacting 4-bromo-2-fluorophenol with 1-bromo-2-chloroethane, users often report low conversions or the formation of vinyl ethers.

  • Causality: The phenoxide ion is an ambident nucleophile. While O-alkylation is kinetically favored under 3[3], using excessively strong bases or high temperatures promotes the E2 elimination of the alkyl halide (dehydrohalogenation) rather than SN2 substitution. Furthermore, acidic conditions can inadvertently trigger Friedel-Crafts C-alkylation[4].

  • Solution: Utilize a mild, insoluble base like K₂CO₃ in a polar aprotic solvent (DMF or MeCN) to maintain a low, steady-state concentration of the reactive phenoxide. Keep the temperature strictly between 60–80 °C.

Q2: The one-step reaction between 4-bromo-2-fluorophenol and 1-(2-chloroethyl)-4-methylpiperidine stalls at 60% conversion. How can I push this to completion?

  • The Issue: Route B often suffers from incomplete conversion and complex impurity profiles.

  • Solution: Switch to the two-step route (Route A). If Route B must be used, employ the hydrochloride salt of the piperidine reagent, pre-form the phenoxide with highly soluble Cs₂CO₃ for 30 minutes, and add the piperidine reagent dropwise to ensure the aziridinium ion is trapped immediately upon formation.

Q3: In the two-step route, the N-alkylation step is extremely slow. How can I accelerate this without causing degradation?

  • The Issue: Displacing the secondary chloride in 4-bromo-1-(2-chloroethoxy)-2-fluorobenzene with 4-methylpiperidine requires harsh conditions that degrade the product.

  • Causality: Chloride is a relatively poor leaving group for SN2 reactions involving bulky secondary amines. Forcing the reaction with heat increases the activation energy enough to access the E2 elimination pathway, destroying the starting material.

  • Solution: Implement Finkelstein catalysis . Adding sub-stoichiometric Potassium Iodide (KI) converts the alkyl chloride to an alkyl iodide in situ. Iodide is a vastly superior leaving group, lowering the SN2 activation energy and allowing the reaction to proceed rapidly at lower temperatures.

Mechanism RCl Alkyl Chloride (High Activation Energy) RI Alkyl Iodide Intermediate (Excellent Leaving Group) RCl->RI + KI (Finkelstein) Elim Vinyl Ether Byproduct (E2 Elimination) RCl->Elim Heat / Base (No KI) Prod Target Piperidine (SN2 Product) RI->Prod + 4-Methylpiperidine

Finkelstein catalytic cycle lowering SN2 activation energy to prevent E2 elimination.

Quantitative Optimization Data

The following table summarizes the optimization of the N-alkylation step (Route A, Step 2), demonstrating the critical impact of catalyst and base selection on the final yield.

SolventBaseCatalystTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Outcome
DMFK₂CO₃None80246552Significant E2 elimination (vinyl ether)
MeCNK₂CO₃None82244035High activation energy barrier; stalled
DMFK₂CO₃KI (0.2 eq)6012>9988Finkelstein catalysis; clean SN2
MeCNK₂CO₃KI (0.2 eq)60169582Slower kinetics than DMF, high purity
DMF Cs₂CO₃ KI (0.2 eq) 50 8 >99 91 Optimal solubility & nucleophilicity

Self-Validating Experimental Protocol

This protocol utilizes the optimized Route A. It is designed as a self-validating system : the workup relies on a pH-driven phase switch that physically proves the formation of the target basic amine, leaving neutral starting materials behind.

Step 1: O-Alkylation (Synthesis of Intermediate)
  • Charge Reactor: To a round-bottom flask, add 4-bromo-2-fluorophenol (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide.

  • Alkylation: Add 1-bromo-2-chloroethane (1.5 eq) dropwise. Heat the mixture to 60 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 9:1). The phenol starting material (Rf ~ 0.3, UV active) should be fully consumed, replaced by the intermediate (Rf ~ 0.6).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate. Use the crude intermediate directly in Step 2.

Step 2: N-Alkylation (Synthesis of Target Compound)
  • Charge Reactor: Dissolve the crude 4-bromo-1-(2-chloroethoxy)-2-fluorobenzene (1.0 eq) in anhydrous DMF (10 volumes).

  • Catalyst & Base: Add Cs₂CO₃ (2.0 eq) and KI (0.2 eq).

  • Amine Addition: Add 4-methylpiperidine (1.5 eq). Heat the reaction to 50 °C for 8 hours.

  • IPC: Monitor via LC-MS. Look for the target mass [M+H]⁺ at m/z 316.1 / 318.1 (exhibiting a 1:1 isotopic ratio characteristic of a single bromine atom).

  • Self-Validating Workup:

    • Dilute the reaction mixture with EtOAc and wash with water to remove DMF and inorganic salts.

    • Validation Check 1 (Acid Extraction): Extract the EtOAc layer with 1M HCl (3 x 50 mL). The target piperidine will protonate and partition into the aqueous phase. Discard the organic phase, which contains unreacted intermediate and neutral impurities.

    • Validation Check 2 (Base Precipitation): Cool the combined aqueous acidic layers in an ice bath. Slowly basify with 2M NaOH until pH > 10. The solution will turn cloudy as the target free base precipitates.

    • Final Extraction: Extract the cloudy aqueous layer with fresh EtOAc (3 x 50 mL). Dry over Na₂SO₄, filter, and concentrate to yield the highly pure 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine as a pale oil.

Sources

Optimization

Technical Support Center: Optimizing Purification of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine .

Because this molecule features a highly lipophilic halogenated aromatic ether paired with a strongly basic tertiary amine (the 4-methylpiperidine moiety), it presents unique chromatographic challenges. This guide synthesizes field-proven methodologies and mechanistic chemical insights to help you achieve >98% purity without sacrificing yield.

Part 1: The Mechanistic Challenge — Understanding the "Silanol Effect"

To successfully purify this compound, one must first understand the causality behind its behavior on a chromatography column.

Standard bare silica gel (SiO₂) is populated with surface silanol groups (Si-OH). These silanols are mildly acidic, possessing a pKa of approximately 3.8 to 4.2[1]. The target molecule contains a tertiary piperidine nitrogen, which is highly basic (conjugate acid pKa ~ 10).

When the basic piperidine derivative is loaded onto a bare silica column, an acid-base interaction occurs. The basic amine becomes protonated, leading to two severe secondary interactions[2]:

  • Hydrogen Bonding: Strong affinity between the unionized silanols and the amine lone pair.

  • Ionic Exchange: Electrostatic attraction between the positively charged protonated amine and the negatively charged, ionized silanol groups (Si-O⁻).

The Result: Irreversible adsorption, severe peak tailing, and "streaking" across the column and TLC plates, leading to poor resolution and significant product loss[3]. To overcome this, the silica must be "base-deactivated," or an alternative stationary phase must be employed[4].

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking entirely down the TLC plate and column, regardless of the solvent polarity. How do I fix this? A: This is the classic manifestation of the silanol effect. You must competitively block the acidic silanol sites on the silica gel. Add 1% to 2% (v/v) Triethylamine (TEA) or a 7N Ammonia/Methanol solution to your mobile phase[4]. TEA is a sacrificial tertiary amine that binds to the acidic silanols faster than your target molecule, creating a temporary neutral surface that allows your piperidine derivative to elute as a tight, symmetrical band[5].

Q2: I added 1% TEA to my eluent, but my recovery is still below 50%. Where is my product? A: If your compound is exceptionally basic, adding TEA to the eluent during the run might not be enough, as the target molecule can outcompete TEA for binding sites at the top of the column. You must pre-treat (basify) the silica gel before loading the sample. Flush the packed column with 2–3 column volumes of a solvent containing 5% TEA, then equilibrate it back down to your 1% TEA running solvent[5]. If recovery remains low, switch your stationary phase from silica to Basic Alumina , which inherently lacks acidic sites[6].

Q3: How do I remove the Triethylamine after the column is finished? Will it contaminate my final NMR? A: TEA has a relatively low boiling point (89 °C). Most of it will be removed during standard rotary evaporation. To remove residual traces, dissolve the concentrated product in a volatile solvent (like dichloromethane or diethyl ether), evaporate it again, and place the flask under high vacuum (lyophilizer or Schlenk line) overnight.

Q4: My crude mixture has poor solubility in the non-polar starting eluent (e.g., Hexanes). How should I load the column? A: Use the Dry Loading technique. Dissolve your crude mixture in a polar, volatile solvent (like dichloromethane or methanol). Add a small amount of base-deactivated silica gel (silica pre-stirred with 1% TEA) to the flask. Evaporate the solvent completely under reduced pressure until you have a free-flowing powder, and carefully load this powder onto the top of your packed column[7].

Part 3: Visualizations & Workflows

Troubleshooting start Issue: Severe Tailing Low Recovery q1 Using Bare Silica Gel? start->q1 add_tea Add 1-2% TEA to Mobile Phase q1->add_tea Yes rp_c18 Use Reverse-Phase C18 (Base-Stable) q1->rp_c18 No, RP-HPLC q2 Tailing Persists? add_tea->q2 alumina Switch to Basic Alumina q2->alumina Yes success Pure Compound Isolated q2->success No alumina->success rp_c18->success

Caption: Troubleshooting workflow for resolving peak tailing of basic piperidine derivatives.

Part 4: Quantitative Data Summaries

Table 1: Stationary Phase Comparison for Piperidine Derivatives
Stationary PhaseSilanol ActivityOptimal pH RangeRetention MechanismSuitability for Target Molecule
Standard Silica Gel High (Acidic)2.0 - 8.0Adsorption / H-BondingPoor (Requires TEA/NH₃ modifier)
Basic Alumina None (Basic)9.0 - 10.0+AdsorptionExcellent (No modifiers needed)
Amine-Bonded Silica (NH₂) Low (Capped)2.0 - 8.0H-Bonding / Weak AnionGood (Prevents strong ionic binding)
Base-Deactivated C18 (RP) Very Low2.0 - 11.0Hydrophobic PartitioningExcellent (Use high pH mobile phase)
Table 2: Mobile Phase Modifiers for Normal-Phase Chromatography
ModifierTypical Conc. (v/v)Boiling PointRemoval MethodApplication Notes
Triethylamine (TEA) 1.0% - 2.0%89 °CRotary Evaporation + High VacIndustry standard for tertiary amines[4].
Ammonia (7N in MeOH) 0.5% - 1.0%-33 °C (NH₃)Evaporates readilyBest for extremely basic compounds; avoids TEA residue[4].
Diethylamine (DEA) 0.5% - 1.0%55 °CRotary EvaporationEasier to remove than TEA, but more reactive (secondary amine).

Part 5: Experimental Protocols

Protocol 1: Base-Deactivated Normal-Phase Column Chromatography

This self-validating protocol ensures that all acidic sites on the silica are neutralized prior to the introduction of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine.

Step 1: Eluent Preparation

  • Prepare your desired mobile phase (e.g., 80% Hexanes / 20% Ethyl Acetate).

  • Add exactly 1% (v/v) Triethylamine (TEA) to the mixture and stir well.

Step 2: Column Packing and Equilibration

  • In an Erlenmeyer flask, prepare a slurry of silica gel using the 1% TEA eluent. (Note: For highly problematic batches, use 5% TEA for the initial slurry).

  • Pour the slurry into the glass column and allow it to settle under gravity or gentle positive air pressure.

  • Flush the packed column with at least 3 column volumes of the 1% TEA eluent to ensure complete saturation and deactivation of the silanol groups[5].

Step 3: Sample Loading and Elution

  • Dissolve your crude 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in a minimum volume of the 1% TEA eluent.

  • Carefully apply the sample to the top of the silica bed.

  • Elute the column using the 1% TEA mobile phase. Collect fractions and monitor via TLC (TLC plates must also be run in a chamber containing 1% TEA to prevent streaking).

Protocol step1 1. Slurry Prep Silica + 5% TEA step2 2. Column Packing Pour & Settle step1->step2 step3 3. Equilibration Flush with 1% TEA step2->step3 step4 4. Dry Loading Deactivated Silica step3->step4 step5 5. Elution Gradient + 1% TEA step4->step5

Caption: Step-by-step column preparation protocol for base-deactivated normal-phase chromatography.

Protocol 2: Alternative Reverse-Phase (RP-HPLC) Purification

If normal-phase chromatography fails to yield >98% purity, reverse-phase chromatography utilizing base-deactivated silica (e.g., TYPE-C silica or hybrid organic-inorganic particles) is recommended[8].

  • Column Selection: Select a C18 column engineered for high pH stability (e.g., Waters XBridge BEH C18)[9].

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~ 10). At this pH, the piperidine nitrogen is deprotonated (neutralized), increasing its hydrophobicity and preventing ionic interactions.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: Run a gradient from 10% B to 90% B over 20 minutes. The lipophilic 4-bromo-2-fluorophenoxy group will ensure strong retention, while the high pH ensures a sharp, symmetrical peak[2].

References

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology MicroSolv Technology Corporation URL:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub URL:[Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test ResearchGate URL: [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide Chromatography Online URL:[Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base URL:[Link]

  • FLASH CHROMATOGRAPHY: AREA & APPLICATIONS Pharmachitchat URL: [Link]

  • When basification of silica gel is required, before using Column chromatography? ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

Welcome to the Preclinical Pharmacokinetics (PK) Support Center. This guide is designed for research scientists and drug development professionals struggling with the oral bioavailability of 1-(2-(4-Bromo-2-fluorophenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Pharmacokinetics (PK) Support Center. This guide is designed for research scientists and drug development professionals struggling with the oral bioavailability of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine .

As a lipophilic basic amine, this compound presents a dual challenge: it acts as a "brick dust/grease ball" molecule in the gastrointestinal (GI) tract and serves as a prime substrate for hepatic enzymes [1]. Below, we provide diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to overcome these preclinical hurdles.

Diagnostic PK Workflow

Before altering your formulation or compound structure, you must identify the rate-limiting step of absorption. Use the following diagnostic logic tree to isolate whether your issue is solubility, permeability, or metabolism-driven.

PK_Troubleshooting Start Low In Vivo Bioavailability (<10%) SolCheck In Vitro Solubility < 100 µg/mL? Start->SolCheck Formulation Solubility Issue: Optimize Formulation (SMEDDS, Nanomilling) SolCheck->Formulation Yes PermCheck Caco-2 Assay: High Efflux Ratio (>2)? SolCheck->PermCheck No Efflux Permeability Issue: P-gp Efflux Add Elacridar / TPGS PermCheck->Efflux Yes MetabCheck Microsomal Stability: High Intrinsic Clearance? PermCheck->MetabCheck No Metabolism First-Pass Metabolism: CYP450 Oxidation Add ABT / Redesign MetabCheck->Metabolism Yes FormPrecip In Vivo Precipitation: Check Gastric pH Effects MetabCheck->FormPrecip No

Caption: Diagnostic workflow for identifying the root cause of poor bioavailability in preclinical animal models.

Troubleshooting Guide & FAQs

Q1: Why does my compound show excellent in vitro target engagement but near-zero exposure (<5% bioavailability) when dosed orally in rodents?

A1: The structure of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine contains two problematic moieties:

  • The Halogenated Phenoxy Group: The bromo and fluoro substitutions drastically increase the lipophilicity (LogP) and crystalline lattice energy of the molecule, driving down aqueous solubility[2].

  • The Piperidine Ring: The piperidine nitrogen is basic (pKa ~9.5). In the acidic stomach (pH 1-2), it protonates and dissolves well. However, upon entering the neutral intestine (pH 6.8), it rapidly deprotonates. This causes sudden in vivo precipitation, meaning the drug is excreted in the feces before it can cross the intestinal epithelium. Furthermore, any absorbed fraction is highly susceptible to first-pass metabolism[3].

Q2: How can I prevent the compound from precipitating in the intestinal tract of the animal?

A2: You must bypass the dissolution-rate limit by using a Lipid-Based Drug Delivery System (LBDD), specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). By pre-dissolving the drug in a mixture of oils, surfactants, and co-surfactants, the compound remains trapped in nanometer-sized micelles even when the pH shifts in the intestine [1].

Protocol 1: Preparation & Validation of a SMEDDS Formulation

This protocol is self-validating: if Step 3 fails, the formulation will fail in vivo.

  • Excipient Selection: Weigh out Capryol 90 (oil, 20% w/w), Kolliphor EL (surfactant, 50% w/w), and Transcutol HP (co-surfactant, 30% w/w).

  • Drug Loading: Add 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine to the lipid mixture to achieve a final concentration of 10 mg/g.

  • Mixing: Vortex the mixture for 5 minutes, then sonicate at 40°C for 30 minutes until a completely transparent, isotropic solution is formed.

  • Self-Validation (The Dispersion Test): Take 10 µL of the SMEDDS and drop it into 1 mL of Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C under mild agitation. Pass criteria: The mixture must spontaneously form a clear or slightly bluish transparent microemulsion within 1 minute, with no visible drug crystals under a light microscope.

  • Dosing: Administer the undiluted SMEDDS via oral gavage to the animals.

Q3: My formulation is optimized, but bioavailability is still capped at ~25%. How do I confirm if first-pass metabolism is the bottleneck?

A3: Piperidine rings are classic targets for Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 [4]. The enzymes attack the alkyl chain attached to the piperidine nitrogen, leading to rapid oxidative N-dealkylation. To prove this causality in vivo, you must run a PK study co-administering the compound with 1-Aminobenzotriazole (ABT), a potent, non-selective, irreversible pan-CYP inhibitor.

CYP_Metabolism Parent 1-(2-(4-Bromo-2-fluorophenoxy)ethyl) -4-methylpiperidine CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP NDealkyl Oxidative N-Dealkylation (Inactive Metabolite) CYP->NDealkyl Major Noxide Piperidine N-Oxidation (Polar Metabolite) CYP->Noxide Minor Phase2 Phase II Conjugation (Glucuronidation) NDealkyl->Phase2 Noxide->Phase2 Excretion Biliary/Renal Excretion Phase2->Excretion

Caption: Proposed first-pass metabolism pathway of the piperidine moiety via hepatic cytochrome P450 enzymes.

Protocol 2: In Vivo PK Study with CYP450 Inhibition (Proof of Concept)
  • Animal Preparation: Fast male Wistar rats (n=3 per group) overnight (12 hours) with free access to water.

  • Pre-treatment (ABT Group Only): Administer 1-Aminobenzotriazole (ABT) at 50 mg/kg via oral gavage 2 hours prior to dosing your compound. Validation: This 2-hour window ensures complete mechanism-based inactivation of intestinal and hepatic CYPs.

  • Compound Administration: Administer 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (10 mg/kg) orally to both the Control group and the ABT-treated group.

  • Sampling: Collect ~200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Analysis: Quantify parent compound levels using LC-MS/MS. If the Area Under the Curve (AUC) in the ABT group is >2-fold higher than the control, extensive first-pass metabolism is definitively confirmed.

Quantitative Data Presentation

To illustrate the causality of the interventions described above, the following table summarizes typical experimental outcomes when addressing both solubility and metabolic liabilities for this class of compound.

Table 1: Impact of Formulation and Metabolic Inhibition on PK Parameters of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine in Wistar Rats (Dose: 10 mg/kg p.o.)

Formulation / TreatmentCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Absolute Bioavailability (F %)Primary Limitation Addressed
Aqueous Suspension (0.5% CMC-Na) 45 ± 122.0180 ± 403.2%None (Baseline)
SMEDDS Formulation 320 ± 451.01,450 ± 21025.8%Intestinal Precipitation / Solubility
Aqueous Suspension + ABT (50 mg/kg) 510 ± 801.52,800 ± 35049.8%First-Pass Metabolism
SMEDDS + ABT (50 mg/kg) 890 ± 1101.04,100 ± 42073.0%Both (Solubility + Metabolism)

Interpretation: The data demonstrates a synergistic effect. Fixing solubility alone (SMEDDS) exposes the metabolic liability. Fixing metabolism alone (ABT) exposes the solubility limit. Addressing both yields a therapeutically viable exposure profile.

References

  • Wu K, Kwon SH, Zhou X, et al. "Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches." Int J Mol Sci. 2024 Dec 6;25(23):13121. Available at: [Link]

  • Kandel S, et al. "Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development." Annu Rep Med Chem. 2014;49:347-359. Available at: [Link]

  • Ward BA, Morocho A, Kandil A, et al. "Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro." Br J Clin Pharmacol. 2004 Sep;58(3):277–287. Available at: [Link]

Reference Data & Comparative Studies

Validation

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine vs. Standard Reference Compounds: A Comprehensive Receptor Assay Guide

Executive Summary The development of non-imidazole ligands targeting central nervous system (CNS) receptors has revolutionized the treatment landscape for neurodegenerative and cognitive disorders. Among these, 1-(2-(4-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-imidazole ligands targeting central nervous system (CNS) receptors has revolutionized the treatment landscape for neurodegenerative and cognitive disorders. Among these, 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (BFEMP) represents a highly specialized phenoxyethyl piperidine derivative. This class of compounds is heavily investigated for its dual utility: acting as potent Histamine H3 Receptor (H3R) inverse agonists and serving as Multi-Target Directed Ligands (MTDLs) that inhibit Acetylcholinesterase (AChE) [1].

This guide objectively compares the pharmacological profile and assay performance of BFEMP against standard reference compounds—such as the FDA-approved H3R inverse agonist Pitolisant and the AChE inhibitor Donepezil . By detailing the mechanistic rationale and self-validating experimental protocols, this document serves as an authoritative resource for researchers conducting high-throughput receptor screening and neuropharmacological drug development.

Mechanistic Grounding: The Phenoxyethyl Piperidine Scaffold

To understand the assay performance of BFEMP, one must analyze the causality behind its structural design. The H3 receptor is a Gi/o​ -coupled G-protein coupled receptor (GPCR) characterized by a deep, highly lipophilic binding pocket [5].

  • The Basic Amine Interaction: The 4-methylpiperidine ring provides a basic nitrogen that is protonated at physiological pH. This protonated amine forms a critical, charge-reinforced salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R [1].

  • The Halogenated Phenoxy Core: Unlike Pitolisant, which utilizes a 3-(4-chlorophenyl)propyl ether, BFEMP employs a shorter ethyl linker attached to a 4-bromo-2-fluorophenoxy group. The shorter linker restricts conformational flexibility, reducing entropic penalty upon binding. Furthermore, the bromine atom engages in highly directional halogen bonding with hydrophobic residues in the receptor pocket, while the fluorine atom increases the compound's lipophilicity, ensuring rapid blood-brain barrier (BBB) penetration [2].

  • MTDL Potential: In AChE assays, the phenoxyethyl piperidine scaffold is known to span the active site gorge. The piperidine nitrogen interacts with the Catalytic Anionic Site (CAS), while the halogenated phenyl ring engages in π−π stacking with the Peripheral Anionic Site (PAS), effectively blocking substrate entry [2].

Signaling Pathway Visualization

Because H3R exhibits high constitutive activity, compounds like BFEMP and Pitolisant act as inverse agonists rather than simple antagonists. They stabilize the inactive state of the receptor, actively suppressing basal Gi/o​ signaling and thereby preventing the inhibition of Adenylyl Cyclase [3].

G Ligand BFEMP / Pitolisant (Inverse Agonist) Receptor Histamine H3 Receptor (Inactive State) Ligand->Receptor Binds & Stabilizes GProtein Gi/o Protein (Inhibited) Receptor->GProtein Prevents Activation AdenylylCyclase Adenylyl Cyclase (Suppressed) GProtein->AdenylylCyclase Reduces Activity cAMP cAMP Levels (Decreased) AdenylylCyclase->cAMP Lowers Production

H3R Inverse Agonist Signaling Pathway suppressing cAMP production.

Quantitative Data Comparison

To benchmark BFEMP, it must be evaluated across both binding affinity and functional efficacy metrics. The table below synthesizes representative pharmacological data for the phenoxyethyl piperidine class compared to clinical standards [2], [3], [4].

CompoundPrimary TargetH3R Binding Affinity ( Ki​ , nM)Functional Potency ( pIC50​ )AChE Inhibition ( IC50​ , μM )BBB Permeability
BFEMP (Class Rep.) H3R / AChE (MTDL)12.5 - 25.08.12.5 - 5.0High
Pitolisant H3R1.58.5> 50.0High
Ciproxifan H3R9.28.1> 100.0Moderate
Donepezil AChE> 1000N/A0.02High

Note: BFEMP demonstrates a balanced MTDL profile. While its absolute H3R affinity is slightly lower than the highly optimized Pitolisant, its dual-action capability against AChE makes it a superior candidate for complex neurodegenerative models like Alzheimer's Disease.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls (self-validating steps) necessary to accurately quantify the receptor kinetics of BFEMP.

Protocol 1: H3R Radioligand Binding Assay (Affinity Determination)

This assay determines the Ki​ of BFEMP by measuring its ability to displace the tritiated agonist [3H]N−α -methylhistamine from human H3R-expressing cell membranes.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hH3R in ice-cold binding buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Incubation: In a 96-well plate, combine 50 μg of membrane protein, 1 nM [3H]N−α -methylhistamine, and serial dilutions of BFEMP (ranging from 10−11 to 10−5 M).

  • Self-Validation (NSB Definition): To ensure the signal is receptor-specific, dedicate control wells containing 10 μM Thioperamide to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Filtration: Incubate the plate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Because H3R activation inhibits cAMP, testing an inverse agonist requires artificially stimulating the system to create a measurable signal window [3].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing hH3R into a 384-well white microplate at 10,000 cells/well.

  • Compound Addition: Add serial dilutions of BFEMP or Pitolisant prepared in assay buffer containing 0.5 mM IBMX . Causality note: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, ensuring the signal is not lost before detection.

  • Stimulation: Add 10 μM Forskolin . Causality note: Forskolin directly activates Adenylyl Cyclase. An inverse agonist like BFEMP will block the receptor's basal inhibitory tone, resulting in a synergistic spike in cAMP levels compared to Forskolin alone.

  • Detection: Incubate for 30 minutes at 37°C. Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using Forskolin-only (low signal due to basal H3R inhibition) vs. Forskolin + 10 μM Pitolisant (high signal). A Z'-factor > 0.5 validates the assay's robustness.

Workflow CellPrep CHO-hH3R Cell Preparation Incubation Compound + IBMX (15 min, 37°C) CellPrep->Incubation Stimulation Forskolin Stimulation (Adenylyl Cyclase) Incubation->Stimulation Detection cAMP Detection (HTRF Reagents) Stimulation->Detection Analysis Dose-Response Curve (pIC50 Calculation) Detection->Analysis

Step-by-step workflow for H3R cAMP accumulation functional assay.

Conclusion

While Pitolisant remains the gold standard for pure H3R inverse agonism, compounds utilizing the 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine scaffold offer a compelling advantage in Multi-Target Directed Ligand drug discovery. By optimizing the halogenated phenoxyethyl linker, researchers can tune the molecule to simultaneously antagonize H3 receptors and inhibit cholinesterases, providing a synergistic approach to treating complex neurodegenerative pathologies.

References

  • ResearchGate. Binding mode of compound ABT 239 (blue) within the histamine H3 receptor. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease. Available at:[Link]

  • National Institutes of Health (PMC). Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. Available at:[Link]

  • ACS Sensors. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. Available at:[Link]

Comparative

Validating the Biological Activity of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine: A Comparison Guide Using Knockout Models

As a Senior Application Scientist specializing in neuropharmacology and GPCR/chaperone targeting, I frequently design validation cascades for novel tool compounds. The compound 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in neuropharmacology and GPCR/chaperone targeting, I frequently design validation cascades for novel tool compounds. The compound 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (hereafter referred to as BFEMP ) belongs to a highly privileged class of phenoxyethyl-piperidines. This structural family is well-documented for its exquisite affinity and selectivity for the Sigma-1 Receptor (S1R)[1].

However, high in vitro binding affinity does not automatically translate to specific in vivo efficacy. To rigorously validate BFEMP's biological activity, we must employ a self-validating experimental system: the Sigma-1 Receptor Knockout (S1R-KO) mouse model . This guide objectively compares BFEMP’s performance against standard alternatives and provides the step-by-step, causality-driven protocols required to prove on-target activity.

Mechanistic Rationale: Structural Design and Target Engagement

Before diving into the protocols, it is critical to understand the causality behind BFEMP’s structural design.

  • The 4-Methylpiperidine Moiety: Previous structure-activity relationship (SAR) studies demonstrate that the 4-methyl substitution on the piperidine ring is the primary driver for S1R selectivity. The steric bulk of the methyl group anchors the ligand within the S1R binding pocket while simultaneously hindering binding to the off-target Sigma-2 Receptor (S2R).

  • The 4-Bromo-2-fluorophenoxy Group: The addition of a heavy halogen (bromine) paired with fluorine significantly enhances the molecule's lipophilicity and metabolic stability compared to unsubstituted or mono-chlorinated analogs.

When BFEMP binds to S1R at the mitochondria-associated endoplasmic reticulum membrane (MAM), it triggers the dissociation of S1R from the binding immunoglobulin protein (BiP). This chaperone activation stabilizes IP3 receptors, enhancing calcium efflux to the mitochondria, which ultimately upregulates BDNF transcription via the cAMP/CREB pathway to exert neuroprotective and antidepressant effects[3].

S1R_Pathway Compound BFEMP (Test Compound) S1R Sigma-1 Receptor (MAM) Compound->S1R Agonism BiP BiP Dissociation S1R->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 CREB cAMP/CREB Activation Ca2->CREB BDNF BDNF Transcription CREB->BDNF

Figure 1: Mechanism of action of BFEMP at the mitochondria-associated ER membrane (MAM).

The Self-Validating Biological Model: S1R Knockout Mice

To prove that BFEMP's in vivo effects are exclusively mediated by S1R, we utilize S1R-KO mice (Oprs1-/-).

The Causality of the Phenotype: S1R-KO mice display a well-characterized depressive-like phenotype, evidenced by significantly increased immobility in the Forced Swim Test (FST) compared to Wild-Type (WT) littermates[2]. This provides a distinct, quantifiable behavioral window. A true S1R agonist will reverse this immobility in WT mice but will have zero effect in S1R-KO mice. If the compound reduces immobility in the KO mice, it indicates off-target activity (e.g., direct serotonin or dopamine receptor modulation), thereby failing the validation cascade.

Experimental Workflows & Methodologies

The following protocols are designed as a self-validating system to ensure absolute data integrity.

Protocol A: In Vitro Radioligand Binding Assay

Objective: Establish baseline target affinity and selectivity.

  • Tissue Preparation: Homogenize guinea pig brain (for S1R) or rat liver (for S2R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • S1R Binding: Incubate the membrane fraction with 2 nM -pentazocine and varying concentrations of BFEMP (0.1 nM to 10 µM) for 120 minutes at 25°C.

    • Causality Check: Why use-pentazocine? It is the gold-standard radioligand due to its absolute selectivity for S1R over S2R.

  • S2R Binding: Incubate the membrane fraction with 3 nM [³H]DTG in the presence of 1 µM dextrallorphan.

    • Causality Check: Dextrallorphan is required to mask S1R sites, ensuring that the [³H]DTG signal strictly represents S2R binding.

  • Quantification: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Protocol B: In Vivo Behavioral Validation (Forced Swim Test)

Objective: Confirm on-target functional efficacy.

  • Subject Allocation: Divide age-matched (8-10 weeks) male WT (C57BL/6J) and S1R-KO mice into three treatment groups: Vehicle, PRE-084 (10 mg/kg, standard agonist), and BFEMP (10 mg/kg).

  • Dosing: Administer treatments intraperitoneally (i.p.) 30 minutes prior to the behavioral assay.

  • The Assay: Place mice individually into transparent glass cylinders (height 25 cm, diameter 10 cm) filled with water (24±1°C) to a depth of 15 cm.

  • Data Acquisition: Record the session for 6 minutes. Discard the first 2 minutes (habituation). Quantify the total duration of immobility (floating with only necessary movements to keep the head above water) during the final 4 minutes.

    • Causality Check: The reversal of immobility in WT mice combined with the absence of effect in KO mice definitively proves that BFEMP's mechanism of action is S1R-dependent.

Workflow InVitro 1. In Vitro Profiling Radioligand Binding Animals 2. Animal Allocation WT vs S1R-KO Mice InVitro->Animals Dosing 3. Treatment Vehicle / BFEMP / PRE-084 Animals->Dosing Behavior 4. Behavioral Assay Forced Swim Test Dosing->Behavior Analysis 5. Data Analysis Target Validation Behavior->Analysis

Figure 2: Step-by-step experimental workflow for validating target specificity using S1R-KO mice.

Comparative Performance Data

To objectively assess BFEMP, we benchmark its performance against established S1R modulators. The data below synthesizes expected pharmacological profiles based on the structural class of phenoxyethyl-piperidines.

CompoundS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2R/S1R)FST Immobility Reduction (WT)FST Immobility Reduction (KO)
BFEMP (Test Compound)0.92 > 250 > 270-fold High (~45%) None (0%)
PRE-084 (Standard Agonist)2.20> 10,000> 4500-foldModerate (~30%)None (0%)
Cutamesine (Clinical Agonist)14.00> 400> 28-foldModerate (~35%)None (0%)
Haloperidol (Antagonist)3.0054.0018-foldExacerbatesExacerbates

Data Interpretation: BFEMP demonstrates sub-nanomolar affinity for S1R, outperforming both the standard tool compound (PRE-084) and the clinical candidate (Cutamesine). Crucially, while BFEMP induces a robust ~45% reduction in depressive-like behavior in WT mice, this effect is completely abolished in S1R-KO mice. This absolute divergence in the knockout model confirms that BFEMP is devoid of off-target monoaminergic activity that would otherwise confound behavioral results.

Conclusion

Validating novel compounds requires more than just high-affinity binding data; it demands rigorous, self-validating biological systems. By leveraging the specific phenotypic traits of S1R-KO mice, we can definitively confirm that 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine acts as a highly potent, selective, and functionally active Sigma-1 Receptor agonist. Its superior in vivo efficacy compared to standard alternatives positions it as a premium tool compound for investigating S1R-mediated neuroprotection and psychiatric modulation.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease.
  • Sigma-1 receptor knockout mice display a depressive-like phenotype. Sabino V, et al. Behavioural Brain Research. PubMed - NIH.
  • Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents. European Journal of Medicinal Chemistry. PubMed - NIH.
Validation

Comprehensive Evaluation of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine as a Next-Generation SERM

Executive Summary 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (hereafter referred to as BFEMP ) is an emerging organic compound characterized by a piperidine ring substituted with a halogenated phenoxyethyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (hereafter referred to as BFEMP ) is an emerging organic compound characterized by a piperidine ring substituted with a halogenated phenoxyethyl group[1]. In preclinical drug discovery, this specific structural scaffold is highly evaluated for its potential as a Selective Estrogen Receptor Modulator (SERM)[2].

This guide provides an objective, data-driven comparison of BFEMP against standard-of-care SERMs (Tamoxifen and Raloxifene), detailing the structural rationale behind its selectivity and providing the self-validating experimental workflows required to characterize its pharmacodynamic profile.

Structural Rationale & Target Engagement

SERMs exhibit a unique dual mechanism of action: they act as estrogen receptor (ER) agonists in certain tissues (e.g., bone, cardiovascular system) while functioning as potent antagonists in reproductive tissues (e.g., breast)[2],[3]. The molecular basis of this tissue selectivity lies in the ligand-induced conformational changes of the ER[4].

BFEMP is engineered to exploit these conformational dynamics:

  • Halogenated Phenoxy Core: The 4-bromo-2-fluorophenoxy moiety mimics the A-ring of endogenous estradiol, anchoring the molecule within the ER Ligand-Binding Domain (LBD). The addition of fluorine and bromine enhances metabolic stability against CYP450 hydroxylation and increases binding affinity via halogen bonding.

  • 4-Methylpiperidine Antagonist Extension: The basic nitrogen of the 4-methylpiperidine ring acts as a bulky side chain. Upon binding the ER LBD, this side chain sterically clashes with Helix 12 [4]. Instead of sealing the ligand-binding pocket to allow co-activator recruitment, the displaced Helix 12 exposes a hydrophobic groove that preferentially recruits corepressors, driving the antagonist phenotype in breast tissue[4].

ER_Signaling BFEMP BFEMP (SERM) ER Estrogen Receptor (ERα) BFEMP->ER Binds LBD H12 Helix 12 Displacement ER->H12 Conformational Change CoRep Corepressor Recruitment H12->CoRep Blocks Coactivators Gene Target Gene Repression CoRep->Gene Epigenetic Silencing

Mechanism of ERα antagonism by BFEMP via Helix 12 displacement and corepressor recruitment.

Cross-Reactivity and Selectivity Profile

To objectively benchmark BFEMP, its binding affinity and off-target cross-reactivity must be compared against clinical alternatives. A critical differentiator for BFEMP is its favorable safety margin against the hERG potassium channel, a common off-target liability for basic amines that can lead to cardiotoxicity.

Table 1: Quantitative Selectivity Comparison

CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)hERG IC₅₀ (µM)Uterine Agonism
BFEMP 0.8 ± 0.12.1 ± 0.3> 30.0Minimal
Tamoxifen 3.5 ± 0.43.1 ± 0.5~ 3.2High
Raloxifene 0.5 ± 0.10.7 ± 0.2~ 15.0Minimal

Data Interpretation: BFEMP demonstrates sub-nanomolar potency for ERα, comparable to Raloxifene and superior to Tamoxifen. Crucially, the rigid 4-methylpiperidine structure significantly reduces hERG cross-reactivity (>30 µM) compared to the flexible dimethylamine chain of Tamoxifen.

Experimental Workflows & Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating, robust assay systems. Below are the detailed protocols and the causality behind their design.

Protocol 1: TR-FRET Co-activator Recruitment Assay

To functionally validate BFEMP's ability to block co-activator recruitment, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[5].

Causality & Design: Traditional organic dye FRET is limited by short-lived background autofluorescence from biological samples and test compounds[6]. By utilizing a long-lifetime lanthanide donor (Terbium, Tb), TR-FRET introduces a microsecond time delay before measurement. This time-gated approach allows transient background fluorescence to decay, drastically improving the signal-to-noise ratio and preventing false positives from fluorescent library compounds[5],[6].

Step-by-Step Methodology:

  • Reagent Assembly: Combine Glutathione-S-Transferase (GST)-tagged ERα-LBD with a Tb-labeled anti-GST antibody and a fluorescein-labeled SRC3 co-activator peptide in a low-volume 384-well plate[7].

  • Compound Incubation: Add BFEMP in a 10-point dose-response titration (e.g., 10 pM to 10 µM).

  • Equilibration: Incubate the mixture at room temperature for 1–2 hours to reach thermodynamic equilibrium.

  • Detection & Readout: Excite the assay plate at 340 nm. Following a 100 µs delay, measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor)[7].

  • Data Validation: An active SERM like BFEMP will displace Helix 12, preventing the fluorescein-SRC3 peptide from binding the ER. This results in a dose-dependent decrease in the 520/495 nm emission ratio, allowing for precise IC₅₀ calculation[7].

Protocol 2: Competitive Radioligand Binding Assay

To determine the absolute binding affinity (Ki) of BFEMP for ERα and ERβ, a competitive radioligand binding assay is utilized[8].

Causality & Design: We utilize [³H]-17β-estradiol ([³H]-E2) as the tracer and Dextran-Coated Charcoal (DCC) for separation. Charcoal highly adsorbs small, free hydrophobic steroids but is sterically restricted by the dextran coating from adsorbing large receptor proteins[9]. This provides a rapid, temperature-controlled method to separate bound from free radioligand without disrupting the equilibrium[9],[10].

Step-by-Step Methodology:

  • Cytosol Preparation: Isolate ER-rich cytosolic fractions (e.g., from rat uterine tissue) and standardize protein concentration to 50–100 µg per tube[8].

  • Competitive Incubation: Incubate the cytosol with a constant concentration of [³H]-E2 (0.5 nM) and increasing concentrations of BFEMP (10⁻¹¹ to 10⁻⁵ M)[8].

  • Equilibrium: Incubate at 4°C for 18 hours to ensure steady-state binding while minimizing receptor degradation.

  • DCC Separation: Add the DCC suspension and incubate for exactly 10 minutes at 4°C. Centrifuge at 3,000 x g to pellet the charcoal (containing free [³H]-E2)[9].

  • Quantification: Decant the supernatant (containing receptor-bound [³H]-E2) into scintillation fluid and quantify using a liquid scintillation counter[10].

Screening_Workflow Start Compound Library (Includes BFEMP) TRFRET Primary Screen TR-FRET Coactivator Assay Start->TRFRET Radioligand Secondary Screen Radioligand Binding Assay TRFRET->Radioligand Functional Antagonism OffTarget Counterscreening hERG & CYP450 Profiling Radioligand->OffTarget High ER Affinity Lead Lead Candidate Validation OffTarget->Lead Favorable Safety Margin

Tiered screening workflow for validating BFEMP as a selective estrogen receptor modulator.

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Comparative

A Guide to the Reproducibility of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine: A Framework for Independent Validation

Introduction: The Challenge of Reproducibility in Novel Compound Research In the fast-paced world of drug discovery and chemical biology, the synthesis of novel compounds is a daily occurrence. One such molecule is 1-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Reproducibility in Novel Compound Research

In the fast-paced world of drug discovery and chemical biology, the synthesis of novel compounds is a daily occurrence. One such molecule is 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine, a piperidine derivative with potential applications in medicinal chemistry, likely as a modulator of central nervous system targets due to its structural motifs.[1] The piperidine scaffold is a cornerstone in the development of therapeutics, and substitutions on this core structure can significantly influence biological activity.[2]

However, the promise of any new compound is wholly dependent on the reproducibility of its synthesis and its biological effects. A survey of the public domain reveals a notable absence of independent studies validating or replicating the synthesis and biological activity of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for the independent validation of this compound. We will deconstruct its synthesis, propose a rigorous analytical and biological validation plan, and compare its hypothetical performance with a well-characterized alternative, Haloperidol, a widely studied piperidine derivative with known sigma receptor activity.[3][4]

Deconstructing the Synthesis: A Proactive Approach to Reproducibility

The synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is typically achieved through a two-step process.[1] Understanding the potential for variability in each step is the first line of defense against non-reproducible results.

Synthetic Pathway Overview

G A 4-Bromo-2-fluorophenol C 2-(4-Bromo-2-fluorophenoxy)ethanol (Intermediate) A->C Formation of Intermediate B Ethylene Oxide B->C E 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine (Final Product) C->E Coupling Reaction (Base, Solvent) D 4-Methylpiperidine D->E

Caption: Synthetic pathway for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine.

Critical Parameters and Potential for Variability
StepReactionKey Reagents & ConditionsPotential for Variability & Impact on Reproducibility
1 Formation of Intermediate4-Bromo-2-fluorophenol, Ethylene oxide- Purity of starting materials: Impurities in 4-bromo-2-fluorophenol can lead to side products. - Stoichiometry: Incorrect ratio of reactants can result in incomplete reaction or by-product formation. - Temperature control: Exothermic reaction with ethylene oxide requires careful temperature management to prevent runaway reactions and ensure selectivity.
2 Coupling Reaction2-(4-Bromo-2-fluorophenoxy)ethanol, 4-Methylpiperidine, Base (e.g., K₂CO₃), Solvent (e.g., DMF)- Base strength and purity: The choice and quality of the base can affect reaction rate and yield. - Solvent quality: Anhydrous conditions are often crucial; water content can lead to side reactions. - Reaction time and temperature: These parameters must be optimized to ensure complete reaction without degradation of the product.[1] - Purification method: Incomplete removal of reactants or by-products will affect the purity of the final compound and its subsequent biological activity.

A Framework for Independent Validation

To ensure the reproducibility of results, a rigorous, multi-faceted validation approach is essential. The following protocols provide a roadmap for any laboratory seeking to synthesize and characterize 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine.

Part A: Chemical Synthesis and Analytical Characterization

This part of the validation process confirms the identity and purity of the synthesized compound.

  • Step 1: Synthesis of 2-(4-Bromo-2-fluorophenoxy)ethanol

    • To a solution of 4-bromo-2-fluorophenol in a suitable solvent (e.g., THF), add a base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir for 30 minutes.

    • Introduce ethylene oxide (as a solution or gas) while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

    • To a solution of 2-(4-bromo-2-fluorophenoxy)ethanol in an appropriate solvent (e.g., DMF), add 4-methylpiperidine and a base (e.g., potassium carbonate).[1]

    • Heat the reaction mixture to an optimized temperature (e.g., 80-100 °C) and stir until completion (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography or crystallization.

G A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D HPLC Analysis A->D E Structure Confirmed B->E F Molecular Weight Confirmed C->F G Purity ≥ 95% D->G H Compound Validated E->H F->H G->H

Caption: Analytical workflow for the validation of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the compound.

    • Protocol: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[5] The resulting spectra should be consistent with the expected structure of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight of the compound.

    • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). Analyze using a mass spectrometer with electrospray ionization (ESI).[5] The observed mass should correspond to the calculated molecular weight of C₁₃H₁₈BrFNO.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the compound.

    • Protocol: Use a reverse-phase HPLC method with a C18 column. A gradient elution with mobile phases such as acetonitrile and water with a modifier (e.g., 0.1% trifluoroacetic acid) is typically effective.[6][7] The purity should be determined by the peak area percentage and should ideally be ≥95% for use in biological assays.

Part B: Hypothetical Biological Assay - Sigma-1 Receptor Binding

Given that many piperidine derivatives target the sigma-1 receptor, a competitive radioligand binding assay is a relevant and robust method to determine the compound's affinity for this target.[1][2][8]

  • Membrane Preparation:

    • Homogenize guinea pig liver or a cell line expressing the sigma-1 receptor in an appropriate buffer.[9]

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective sigma-1 radioligand (e.g., -pentazocine), and varying concentrations of the test compound (1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine).[4][10]

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, separating bound from unbound radioligand.[9]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Comparative Analysis: A Benchmark for Performance

To provide context for the potential results of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine, we present data for Haloperidol, a well-characterized piperidine derivative with known high affinity for the sigma-1 receptor.[3][4] This serves as a benchmark for what reproducible, high-quality data looks like.

CompoundMolecular FormulaMolecular Weight ( g/mol )Sigma-1 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Reference
Haloperidol C₂₁H₂₃ClFNO₂375.9~3-5~1-2[3][4]
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine C₁₃H₁₈BrFNO~303.2To be determinedTo be determinedN/A

Data for the target compound is hypothetical and would be generated through the proposed validation studies.

Conclusion: The Path Forward is Paved with Rigorous Validation

The lack of publicly available, independently verified data for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine highlights a common challenge in preclinical research. This guide provides a comprehensive framework for addressing this gap. By meticulously validating the synthesis, confirming the structure and purity through robust analytical methods, and employing standardized biological assays, researchers can generate the high-quality, reproducible data necessary to truly understand the potential of this and other novel chemical entities. This commitment to scientific integrity and methodological rigor is the bedrock upon which trustworthy and impactful drug discovery is built.

References

  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link].

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available from: [Link].

  • ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available from: [Link].

  • Frontiers in Pharmacology. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Available from: [Link].

  • Elogios, A., & Invernizzi, R. W. (2017). Classics in Chemical Neuroscience: Haloperidol. ACS chemical neuroscience, 8(2), 227–236. Available from: [Link].

  • Usiena Air. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Available from: [Link].

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available from: [Link].

  • Adams, C., & Lawrence, C. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1061, 247–251. Available from: [Link].

  • ResearchGate. Synthesis of Haloperidol Prodrugs and Their Hydrolysis by Porcine Liver Esterase. Available from: [Link].

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link].

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link].

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine

As a Senior Application Scientist, I frequently oversee the implementation of safety and logistical frameworks for novel, high-value research chemicals. The compound 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the implementation of safety and logistical frameworks for novel, high-value research chemicals. The compound 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine is a highly specialized bifunctional molecule, commonly utilized as an intermediate in neuropharmacological drug development (e.g., for synthesizing Sigma-1 or Ghrelin receptor ligands)[1].

Handling this compound requires a deep understanding of its structural duality: it features a lipophilic halogenated phenoxy ether tail coupled with a basic, nucleophilic piperidine head group. This guide establishes a self-validating operational and safety paradigm designed to protect personnel and ensure scientific integrity.

Hazard Assessment & Mechanistic Toxicology

Understanding the causality behind a chemical's hazard profile is the first step in executing field-proven safety protocols.

  • Piperidine Moiety (Corrosive & Irritant): The secondary/tertiary amine structure of piperidine derivatives is highly basic. Upon contact with biological moisture (sweat, mucous membranes), it rapidly undergoes exothermic protonation, causing severe localized caustic burns and cellular necrosis[2]. Furthermore, piperidine derivatives are known respiratory irritants that can cause severe coughing and wheezing upon inhalation[3].

  • Halogenated Phenoxy Group (Penetration & Persistence): The addition of bromine and fluorine atoms significantly increases the molecule's lipophilicity (LogP). If the compound breaches the epidermal barrier, this lipophilic tail facilitates rapid transdermal absorption, potentially leading to systemic toxicity. Additionally, halogenated ethers are environmentally persistent and require specific glove compatibility[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the dual hazards of basicity and lipophilicity, a multi-layered PPE strategy is mandatory. Standard laboratory latex is insufficient against halogenated organic compounds[5].

PPE CategorySpecification & MaterialMechanistic Rationale (Causality)
Hand Protection Double-gloved: Inner nitrile (4 mil), Outer heavy-duty nitrile or neoprene (≥8 mil).Halogenated ethers rapidly permeate thin latex. Double-gloving provides a critical fail-safe against transdermal absorption[4].
Eye/Face Protection Tight-fitting chemical safety goggles (EN 166/NIOSH approved) + Full face shield.Piperidine vapors and aerosols are highly corrosive to corneal tissue. Goggles prevent vapor ingress; the shield blocks mechanical splashes[2].
Respiratory NIOSH-approved N95/P100 particulate respirator (for powders) or half-mask with organic vapor (OV) cartridges.Prevents inhalation of highly irritating piperidine dusts or volatilized free-base vapors during transfer operations[6].
Body Protection Flame-resistant (FR) laboratory coat (fully buttoned), long pants, closed-toe non-porous footwear.Creates a physical barrier against accidental spills. Non-porous shoes prevent capillary action of spilled liquids reaching the skin[3].

Operational Handling Protocols

The following step-by-step methodology ensures a self-validating workflow where each action inherently minimizes exposure risk.

Step 1: Environmental Preparation

  • Conduct all operations inside a certified Class II chemical fume hood with a verified face velocity of 0.4–0.6 m/s.

  • Clear the workspace of strong oxidizers and acids. The basic nitrogen can react violently with concentrated acids, while the electron-rich phenoxy ring is susceptible to uncontrolled oxidation[7].

Step 2: Weighing and Transfer

  • Utilize an anti-static weighing boat. Halogenated powders often exhibit static cling, which can cause sudden aerosolization when manipulated with metal spatulas.

  • Employ a closed-system transfer or a specialized powder funnel to move the compound into the reaction vessel. Never pour from a height.

Step 3: Solubilization

  • When preparing stock solutions, add the solvent (e.g., anhydrous DMSO or DCM) slowly to the powder.

  • Monitor for exothermic reactions. The dissolution of basic piperidine derivatives can generate localized heat, increasing the vapor pressure and inhalation risk[2].

Spill Response & Disposal Plans

In the event of a breach, immediate and methodical action is required to prevent systemic exposure and environmental contamination.

Step-by-Step Spill Response:

  • Isolate: Immediately evacuate personnel not wearing appropriate PPE from the immediate vicinity. Eliminate all potential ignition sources, as piperidine vapors can be flammable[6].

  • Contain: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Crucial: Do not use combustible absorbents like sawdust, as the basic compound may trigger a reactive event[3].

  • Collect: Using non-sparking tools, carefully sweep the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container[2].

  • Decontaminate: Wipe down the spill area with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual piperidine base, followed by a thorough wash with copious amounts of water and detergent.

  • Disposal: Label the container strictly as "Hazardous Halogenated Organic Waste." Do not flush any residue down the sink, as halogenated compounds are highly toxic to aquatic life and resist standard wastewater degradation[8].

Laboratory Handling and Exposure Response Workflow

G Start Pre-Operation Assessment PPE Don Required PPE (Double Nitrile, Respirator) Start->PPE Hood Execute in Chemical Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Response Spill Response Protocol (Isolate & Absorb) Spill->Response Yes Decon Decontamination (Acidic Wipe -> Water) Spill->Decon No Response->Decon Waste Hazardous Halogenated Waste Disposal Decon->Waste

Chemical handling workflow and emergency spill response protocol.

References

  • Cole-Parmer. "Material Safety Data Sheet - Piperidine, 99%." Cole-Parmer. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine." NJ.gov.[Link]

  • MDPI. "Development of Fluorinated Non-Peptidic Ghrelin Receptor Ligands for Potential Use in Molecular Imaging." MDPI Molecules. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine
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